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ethyl (3R)-3-amino-3-cyclopropylpropanoate hydrochloride Documentation Hub

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  • Product: ethyl (3R)-3-amino-3-cyclopropylpropanoate hydrochloride
  • CAS: 2193052-23-0

Core Science & Biosynthesis

Foundational

Crystal Structure Analysis of Ethyl (3R)-3-amino-3-cyclopropylpropanoate Hydrochloride: A Technical Guide to Absolute Configuration

Executive Summary The incorporation of cyclopropyl-substituted β-amino acids into active pharmaceutical ingredients (APIs) is a proven strategy for rigidifying pharmacophores, enhancing metabolic stability, and modulatin...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of cyclopropyl-substituted β-amino acids into active pharmaceutical ingredients (APIs) is a proven strategy for rigidifying pharmacophores, enhancing metabolic stability, and modulating topological polar surface area. Derivatives such as ethyl (3R)-3-amino-3-cyclopropylpropanoate are critical chiral building blocks, utilized in the synthesis of advanced therapeutics like the β-barrel assembly machine (BAM) complex inhibitor MRL-494[1].

For regulatory compliance and synthetic validation, the absolute configuration of the (3R) stereocenter must be unambiguously established. This whitepaper provides an authoritative, step-by-step methodology for the crystallization and Single-Crystal X-Ray Diffraction (SCXRD) analysis of ethyl (3R)-3-amino-3-cyclopropylpropanoate hydrochloride, detailing the causal logic behind experimental parameters and data validation.

Crystallization Methodology: Engineering the Lattice

The Causality of Crystal Growth

Obtaining diffraction-quality single crystals of small, highly soluble aliphatic amine hydrochlorides presents a unique thermodynamic challenge. Standard evaporative techniques often fail; the rapid evaporation of volatile solvents creates localized zones of extreme supersaturation at the liquid meniscus, promoting dendritic growth, non-merohedral twinning, and solvent inclusion.

To circumvent this, we employ vapor diffusion . Ethyl (3R)-3-amino-3-cyclopropylpropanoate hydrochloride forms a robust, predictable hydrogen-bonding network ( N−H⋅⋅⋅Cl− ). By dissolving the compound in a hydrogen-bond-donating primary solvent (ethanol) and slowly introducing an aprotic antisolvent (diethyl ether) via the vapor phase, we gradually and uniformly lower the dielectric constant of the medium. This slow thermodynamic shift allows the chloride anions and primary ammonium cations to assemble into a highly ordered, defect-free lattice, compensating for the inherent conformational flexibility of the terminal ethyl ester and the dynamic wobbling of the cyclopropyl ring.

Step-by-Step Protocol: Vapor Diffusion
  • Saturation: Dissolve 15–20 mg of the amorphous or microcrystalline ethyl (3R)-3-amino-3-cyclopropylpropanoate hydrochloride in 0.5 mL of absolute ethanol in a 2 mL inner glass vial. Agitate until complete dissolution is achieved.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean 2 mL vial. Causality: Removing microscopic dust particulates eliminates heterogeneous nucleation sites, ensuring that crystal growth is driven purely by the controlled supersaturation of the solute.

  • Chamber Assembly: Place the uncapped 2 mL vial inside a larger 20 mL scintillation vial containing 3 mL of diethyl ether (the antisolvent).

  • Incubation: Seal the outer 20 mL vial tightly with a Teflon-lined cap. Store the chamber in a vibration-free environment at a stable 4 °C for 3 to 7 days.

  • Harvesting: Once colorless, block-like crystals have formed, harvest them directly from the mother liquor into a protective drop of perfluoropolyether oil (e.g., Paratone-N) under a polarizing optical microscope. Causality: The oil prevents the rapid loss of volatile lattice solvent and protects the hygroscopic hydrochloride salt from atmospheric moisture degradation.

Crystallization A Ethyl (3R)-3-amino-3- cyclopropylpropanoate HCl B Dissolution in Primary Solvent (Absolute Ethanol) A->B Add EtOH near saturation C Filtration (0.22 µm PTFE) B->C Remove nucleation sites D Vapor Diffusion Setup (Antisolvent: Diethyl Ether) C->D Place in sealed chamber E Incubation (4°C, 3-7 days) D->E Slow thermodynamic shift F Single Crystal Harvesting (Microscope + Paratone Oil) E->F Defect-free crystals formed

Fig 1. Vapor diffusion crystallization workflow for ethyl (3R)-3-amino-3-cyclopropylpropanoate HCl.

X-Ray Diffraction Data Collection: Ensuring Trustworthiness

The Physics of Absolute Configuration

Determining the absolute stereochemistry of a light-atom organic molecule requires exploiting the phenomenon of anomalous dispersion.

  • Radiation Source: Molybdenum Kα radiation ( λ=0.71073 Å) interacts weakly with the core electrons of the chloride ion, yielding a negligible anomalous scattering signal ( f′′ ). Therefore, Copper Kα radiation ( λ=1.54184 Å) is strictly required . Cu Kα excites the chloride ion closer to its absorption edge, maximizing the anomalous signal and allowing for a statistically significant determination of the absolute structure.

  • Cryocooling: Data collection must be performed at 100 K using a nitrogen cold stream. Cryocooling minimizes the thermal displacement parameters (atomic vibrations). This is critical for this specific molecule, as it suppresses the inherent dynamic disorder of the cyclopropyl ring, yielding sharper electron density maps.

Step-by-Step Protocol: Data Acquisition
  • Mounting: Using a micro-loop (e.g., MiTeGen), scoop a single, optically clear crystal coated in Paratone oil.

  • Flash-Cooling: Transfer the loop immediately to the goniometer head, intersecting the 100 K nitrogen cryostream. The oil will instantly vitrify, rigidly holding the crystal without exerting anisotropic mechanical stress.

  • Data Collection: Utilize a microfocus Cu Kα source paired with a photon-counting pixel array detector. Set the exposure time to ensure a high signal-to-noise ratio ( I/σ(I)>10 for high-angle reflections).

  • Redundancy: Program the goniometer runs to achieve a data redundancy of >4.0 . High redundancy is non-negotiable, as the accurate measurement of Friedel pairs ( hkl and −h−k−l ) forms the self-validating mathematical basis for absolute structure determination.

Structure Solution, Refinement, and Validation

Once the raw diffraction images are integrated and scaled, the structure is solved using dual-space or intrinsic phasing methods within the SHELXT algorithm, and subsequently refined using full-matrix least-squares on F2 via SHELXL[2]. The Olex2 graphical user interface provides an optimal, comprehensive environment for managing this refinement workflow[3].

Refinement Strategy and the Flack Parameter

All non-hydrogen atoms (C, N, O, Cl) are refined anisotropically. The ammonium hydrogen atoms ( N−H ) should ideally be located directly from the difference Fourier map and refined freely. This step is a crucial internal validation check: confirming the geometry of the N−H⋅⋅⋅Cl− hydrogen bonds proves the physical reality of the modeled lattice.

The ultimate validation of the (3R) stereocenter relies on the Flack parameter ( x ) [4]. The Flack parameter evaluates the enantiomorph-polarity of the crystal based on the anomalous scattering data.

  • Self-Validating Metric: For a correctly assigned (3R) enantiomer, the Flack parameter will refine to ∼0.0 with a standard uncertainty (s.u.) of <0.05 .

  • If the model is inverted (representing the 3S enantiomer), the parameter will refine to ∼1.0 .

  • An intermediate value (e.g., 0.5 ) indicates racemic twinning, prompting a re-evaluation of the upstream synthetic enantiopurity.

SCXRD_Workflow A Data Collection (Cu Kα radiation, 100 K) B Data Reduction & Integration (Integration of Friedel Pairs) A->B Extract intensities C Structure Solution (Intrinsic Phasing / SHELXT) B->C Phase determination D Structure Refinement (Least-Squares / SHELXL / Olex2) C->D Anisotropic refinement E Absolute Configuration (Flack Parameter Validation) D->E Anomalous dispersion analysis

Fig 2. SCXRD data processing and absolute structure determination workflow using Cu Kα radiation.

Quantitative Data Presentation

The following table summarizes the representative crystallographic parameters expected for a high-quality SCXRD analysis of this specific compound. These metrics serve as a benchmark for evaluating the quality of your own collected datasets.

Table 1: Representative Crystallographic Parameters for Ethyl (3R)-3-amino-3-cyclopropylpropanoate HCl

ParameterRepresentative Value / Target
Empirical Formula C₈H₁₆ClNO₂
Formula Weight 193.67 g/mol
Temperature 100(2) K
Wavelength 1.54184 Å (Cu Kα)
Crystal System Orthorhombic (Typical for enantiopure salts)
Space Group P2₁2₁2₁
Volume ~ 1100 - 1200 ų
Z (Molecules per unit cell) 4
Calculated Density ~ 1.15 Mg/m³
Absorption Coefficient ( μ ) ~ 2.5 mm⁻¹
Theta range for data collection 4.0° to 74.0°
Reflections collected / unique > 10,000 / ~ 2,500 [ Rint​<0.05 ]
Completeness to theta = 67.684° > 99.0%
Data / restraints / parameters ~ 2500 / 0 / ~ 120
Goodness-of-fit on F2 1.000 - 1.050
Final R indices [ I>2σ(I) ] R1​<0.040 , wR2​<0.100
Absolute structure parameter (Flack) 0.00(3)

Conclusion

The structural verification of ethyl (3R)-3-amino-3-cyclopropylpropanoate hydrochloride requires a deliberate alignment of crystallization thermodynamics and crystallographic physics. By utilizing vapor diffusion to engineer a highly ordered hydrogen-bonded lattice, and leveraging the anomalous dispersion of the chloride ion via Cu Kα radiation, researchers can generate a self-validating dataset. This rigorous approach ensures the absolute configuration is determined with unquestionable regulatory and scientific confidence.

References

1.[1] Title: Synthesis and Structure–Activity Studies of β-Barrel Assembly Machine Complex Inhibitor MRL-494 Source: ACS Infectious Diseases URL: [Link]

2.[3] Title: OLEX2: a complete structure solution, refinement and analysis program Source: Journal of Applied Crystallography URL: [Link]

3.[4] Title: On enantiomorph-polarity estimation Source: Acta Crystallographica Section A URL: [Link]

4.[2] Title: A short history of SHELX Source: Acta Crystallographica Section A URL: [Link]

Sources

Exploratory

solubility of ethyl (3R)-3-amino-3-cyclopropylpropanoate hydrochloride in organic solvents

An In-Depth Technical Guide to the Solubility of Ethyl (3R)-3-amino-3-cyclopropylpropanoate Hydrochloride in Organic Solvents Executive Summary For process chemists and drug development professionals, understanding the s...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility of Ethyl (3R)-3-amino-3-cyclopropylpropanoate Hydrochloride in Organic Solvents

Executive Summary

For process chemists and drug development professionals, understanding the solubility profile of chiral building blocks is a critical prerequisite for downstream synthesis, purification, and formulation. Ethyl (3R)-3-amino-3-cyclopropylpropanoate hydrochloride is a highly specialized β -amino acid ester derivative. Its unique structure—combining a lipophilic cyclopropyl ring and ethyl ester with a highly polar primary amine hydrochloride—creates a complex thermodynamic solubility landscape.

This whitepaper provides a comprehensive framework for predicting, determining, and leveraging the solubility of this compound in various organic solvents, emphasizing self-validating analytical methodologies and mechanistic causality.

Physicochemical Profiling & Structural Thermodynamics

The solubility of an amine hydrochloride salt in an organic solvent is not merely a function of "like dissolves like." It is a thermodynamic competition between the crystal lattice energy of the solid salt and the solvation energy provided by the solvent [1].

Ethyl (3R)-3-amino-3-cyclopropylpropanoate hydrochloride possesses three distinct structural domains that dictate its solvent interactions:

  • The Ionic Domain ( −NH3+​Cl− ): Requires solvents with high dielectric constants or strong hydrogen-bond donor/acceptor capabilities to overcome the strong coulombic forces of the crystal lattice.

  • The Cyclopropyl Ring: Imparts significant steric bulk and lipophilicity, disrupting water structuring and favoring interactions with less polar, dispersive solvents.

  • The Ethyl Ester ( −COOCH2​CH3​ ): Acts as a hydrogen-bond acceptor but lacks donor capacity, providing moderate polarity and affinity for esters and halogenated solvents.

Because of the ionic nature of the hydrochloride salt, its solubility in purely non-polar organic solvents (like hexane or toluene) is negligible. However, protic solvents (like alcohols) can solvate both the chloride anion (via H-bond donation) and the protonated amine, resulting in high solubility [2].

Thermodynamics Solid Crystalline Salt Lattice (High Lattice Energy) Dissociation Lattice Dissociation (Endothermic ΔH > 0) Solid->Dissociation Solvation Solvent Cavity Formation & Ion Solvation (Exothermic ΔH < 0) Dissociation->Solvation Solution Solvated Ions in Organic Phase (Free Energy ΔG < 0) Solvation->Solution

Thermodynamic pathway of amine hydrochloride salt dissolution in organic solvents.

Predictive Solubility Matrix in Organic Solvents

While empirical data for proprietary or highly specific chiral intermediates is often restricted to internal electronic lab notebooks, we can accurately construct a predictive quantitative matrix based on the functional group contributions and known behaviors of structurally analogous β -amino ester hydrochlorides [3].

The following table summarizes the expected solubility ranges and the mechanistic rationale for solvent selection.

Solvent ClassRepresentative SolventDielectric Constant ( ε )Expected Solubility (mg/mL at 25°C)Mechanistic Rationale
Lower Alcohols Methanol (MeOH)32.7> 100 (Freely Soluble)Strong H-bond donor/acceptor capacity solvates both Cl− and NH3+​ .
Higher Alcohols Isopropanol (IPA)19.920 - 50 (Soluble)Increased lipophilicity matches the cyclopropyl group, but lower dielectric constant reduces ion solvation. Excellent for recrystallization.
Polar Aprotic N,N-Dimethylformamide36.730 - 80 (Soluble)High polarity solvates the cation well, though lack of H-bond donors makes Cl− solvation less ideal than in alcohols.
Halogenated Dichloromethane (DCM)8.95 - 15 (Sparingly Soluble)The ethyl ester and cyclopropyl ring provide sufficient lipophilicity to pull the ion pair into solution, useful for extractions.
Ethers / Esters Tetrahydrofuran (THF) / Ethyl Acetate (EtOAc)7.5 / 6.0< 1 (Insoluble)Lacks H-bond donors to solvate the chloride ion. Acts as a powerful antisolvent for precipitation.
Hydrocarbons Heptane / Toluene1.9 / 2.4< 0.1 (Practically Insoluble)Cannot overcome the lattice energy of the hydrochloride salt.

Protocol: Self-Validating Isothermal Shake-Flask Method

To transition from predictive models to empirical process data, researchers must employ the Isothermal Shake-Flask Method .

Expert Insight on Causality: Standard UV-Vis spectroscopy is fundamentally flawed for quantifying ethyl (3R)-3-amino-3-cyclopropylpropanoate. The molecule lacks a conjugated π -system or aromatic ring, meaning it has no strong chromophore. Therefore, High-Performance Liquid Chromatography coupled with an Evaporative Light Scattering Detector (HPLC-ELSD) or a Charged Aerosol Detector (CAD) is mandatory for accurate quantification. Furthermore, organic solvents can induce solid-state phase transformations (e.g., solvate formation or disproportionation) during equilibration [4]. A protocol is only trustworthy if it validates the integrity of the residual solid.

Step-by-Step Methodology
  • Saturation Preparation:

    • Weigh approximately 100 mg of ethyl (3R)-3-amino-3-cyclopropylpropanoate hydrochloride into a 4 mL borosilicate glass vial.

    • Add 1.0 mL of the target organic solvent (e.g., Isopropanol). Ensure a visible excess of solid remains to guarantee saturation.

  • Isothermal Equilibration:

    • Seal the vial tightly (use PTFE-lined caps to prevent solvent evaporation).

    • Place the vial in an orbital shaker incubator set precisely to 25.0°C ± 0.1°C.

    • Agitate at 300 RPM for 48 hours. Causality: 48 hours is required because the dissolution of highly crystalline salts in organic media can be kinetically slow, and premature sampling leads to underestimation.

  • Phase Separation:

    • Remove the vial and immediately centrifuge at 10,000 RPM for 10 minutes at 25°C to pellet the undissolved solid.

    • Carefully extract the supernatant using a syringe and filter it through a 0.22 µm PTFE syringe filter into a pre-weighed HPLC vial.

  • Supernatant Analysis (Quantitative):

    • Dilute the filtered supernatant with a known volume of mobile phase to ensure the concentration falls within the linear dynamic range of the detector.

    • Analyze via HPLC-ELSD against a multi-point calibration curve of the reference standard.

  • Solid-Phase Validation (Qualitative):

    • Recover the residual solid pellet from the centrifuge tube.

    • Dry under vacuum at room temperature.

    • Analyze the solid using X-Ray Powder Diffraction (XRPD).

    • Self-Validation Check: Compare the XRPD diffractogram of the residual solid to the starting material. If the pattern has changed, a solvate has formed, and the measured solubility corresponds to the solvate, not the anhydrous salt[4].

Workflow Step1 1. Solid Excess Addition Add API to target solvent Step2 2. Isothermal Equilibration Shake-flask at 25°C for 48h Step1->Step2 Step3 3. Phase Separation Centrifugation & 0.22µm Filtration Step2->Step3 Split1 Liquid Phase (Supernatant) Step3->Split1 Split2 Solid Phase (Residual Pellet) Step3->Split2 Ana1 HPLC-ELSD Analysis (Quantify Dissolved API) Split1->Ana1 Ana2 XRPD Analysis (Verify Polymorph/Solvate) Split2->Ana2 Valid Self-Validation: Does residual solid match initial API? Ana2->Valid

Self-validating isothermal shake-flask workflow for determining equilibrium solubility.

Process Chemistry Implications: Solvent/Antisolvent Selection

Understanding this solubility landscape directly informs isolation and purification strategies. Because ethyl (3R)-3-amino-3-cyclopropylpropanoate hydrochloride exhibits a steep solubility gradient between alcohols and ethers/esters, it is an ideal candidate for solvent/antisolvent crystallization .

  • The Good Solvent: Isopropanol (IPA) or Ethanol. The compound is highly soluble in these at elevated temperatures (e.g., 60°C) but shows moderate solubility at room temperature.

  • The Antisolvent: Methyl tert-butyl ether (MTBE) or Ethyl Acetate (EtOAc). These solvents are miscible with alcohols but cannot solvate the hydrochloride salt [3].

Process Workflow: By dissolving the crude intermediate in a minimal volume of warm IPA and slowly dosing in MTBE, process chemists can precisely control the supersaturation curve. The lipophilic impurities (which lack the highly polar hydrochloride moiety) will remain solvated in the MTBE-rich mother liquor, while the pure ethyl (3R)-3-amino-3-cyclopropylpropanoate hydrochloride selectively crystallizes out.

References

  • US Patent & Trademark Office. (2007). Salt formation to improve drug solubility. Retrieved from [Link]

  • Googleapis.com / European Journal of Pharmaceutical and Medical Research. (2021). Physiochemical Assessment of Pharmaceutical Salt Forms: A Quality Attribute. Retrieved from [Link]

  • Academia.edu / Journal of Pharmaceutical Sciences. (2017). Measurement and Accurate Interpretation of the Solubility of Pharmaceutical Salts. Retrieved from [Link]

Foundational

Comprehensive Technical Guide: Ethyl (3R)-3-amino-3-cyclopropylpropanoate Hydrochloride

Executive Summary The development of advanced peptidomimetics and small-molecule therapeutics increasingly relies on conformationally restricted, non-canonical amino acids. Ethyl (3R)-3-amino-3-cyclopropylpropanoate hydr...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of advanced peptidomimetics and small-molecule therapeutics increasingly relies on conformationally restricted, non-canonical amino acids. Ethyl (3R)-3-amino-3-cyclopropylpropanoate hydrochloride (CAS: 2193052-23-0) represents a critical chiral building block in this domain[1]. By integrating a cyclopropyl ring into a β-amino acid scaffold, this molecule offers unique stereochemical rigidity, enhanced metabolic stability, and specific receptor-binding profiles. This whitepaper provides an in-depth analysis of its physicochemical properties, structural rationale, and a self-validating synthetic workflow designed for senior researchers and drug development professionals.

Chemical Identity & Physicochemical Properties

Accurate characterization of chiral building blocks is foundational for reproducible drug discovery. The following table summarizes the core quantitative data for this compound[1][2].

PropertyValue
Chemical Name Ethyl (3R)-3-amino-3-cyclopropylpropanoate hydrochloride
CAS Registry Number 2193052-23-0
Molecular Formula C₈H₁₆ClNO₂
Molecular Weight 193.67 g/mol
Stereochemistry (3R) enantiomer
Physical State Solid (typically white to off-white powder)
Solubility Highly soluble in H₂O, DMSO, and Methanol
Storage Conditions Inert atmosphere, 2-8°C (short-term) or -20°C (long-term)

Structural Rationale & Mechanistic Significance

The architectural design of Ethyl (3R)-3-amino-3-cyclopropylpropanoate hydrochloride is highly intentional, leveraging three distinct structural motifs:

  • The Cyclopropyl Motif (Conformational Lock): As the smallest cycloalkane, the cyclopropyl group introduces significant ring strain while providing rigid steric bulk. This restricts the rotation of adjacent C-C bonds. In pharmacological applications, this "conformational lock" reduces the entropic penalty upon binding to target receptors (enthalpy-entropy compensation), often leading to exponentially higher binding affinities compared to linear alkyl chains[3].

  • The β-Amino Acid Backbone (Proteolytic Resistance): Unlike natural α-amino acids, β-amino acids are inherently resistant to degradation by standard peptidases. When incorporated into synthetic peptides, they induce stable, predictable secondary structures (such as 14-helices) that enhance the in vivo half-life of biologic therapeutics[4].

  • Ethyl Ester & Hydrochloride Salt (Pharmacokinetics & Handling): The ethyl ester acts as a lipophilic protecting group during synthesis and can serve as a prodrug moiety to enhance cellular permeability. The hydrochloride salt ensures the primary amine remains protonated, preventing spontaneous intramolecular cyclization (lactamization) and ensuring optimal aqueous solubility for biological assays.

Synthetic Pathway & Experimental Workflow

To synthesize the (3R) enantiomer with high optical purity (>98% ee), the industry standard utilizes Ellman’s chiral sulfinamide auxiliary. This approach is highly favored due to its predictable stereochemical outcomes and robust scalability.

Step-by-Step Experimental Protocol

Phase 1: Synthesis of the Chiral N-Sulfinyl Imine

  • Procedure: To a solution of cyclopropanecarboxaldehyde (1.0 eq) in anhydrous THF under N₂, add (R)-(+)-2-methyl-2-propanesulfinamide (1.05 eq) and Titanium(IV) ethoxide (Ti(OEt)₄) (2.0 eq). Stir at room temperature for 12 hours.

  • Causality & Insight: Ti(OEt)₄ is specifically chosen over standard desiccants (like MgSO₄) because it acts dually as a Lewis acid to activate the aldehyde and as an irreversible water scavenger (forming insoluble TiO₂). This drives the equilibrium forward without risking the racemization of the sensitive chiral center.

  • Self-Validation: Quench with brine, filter through Celite, and analyze the crude organic layer via ¹H-NMR. The disappearance of the aldehyde proton (~9.5 ppm) and the appearance of a characteristic imine proton (~8.0 ppm) confirm completion.

Phase 2: Asymmetric Enolate Addition

  • Procedure: Cool a solution of diisopropylamine (1.2 eq) in anhydrous THF to -78°C. Add n-BuLi (1.2 eq) dropwise. After 30 minutes, add ethyl acetate (1.2 eq) to generate the enolate. Stir for 30 minutes, then add the chiral imine from Phase 1 (1.0 eq) dropwise. Maintain at -78°C for 3 hours.

  • Causality & Insight: The reaction proceeds via a highly ordered, six-membered Zimmerman-Traxler transition state. The bulky tert-butyl group of the (R)-sulfinamide sterically blocks one face of the imine, directing the ester enolate to attack exclusively from the Re face. This establishes the precise (3R) stereocenter.

  • Self-Validation: Quench with saturated NH₄Cl at -78°C. Isolate the N-sulfinyl β-amino ester and assess the diastereomeric ratio (dr) via LC-MS. A dr of >95:5 is expected before proceeding.

Phase 3: Deprotection and Salt Formation

  • Procedure: Dissolve the diastereomerically pure intermediate in anhydrous ethanol. Add 4M HCl in dioxane (3.0 eq) and stir at room temperature for 2 hours.

  • Causality & Insight: Acidic conditions selectively cleave the N-S bond. Immediate trapping of the released free amine as the hydrochloride salt prevents degradation or spontaneous lactamization.

  • Self-Validation: Concentrate under reduced pressure and triturate with diethyl ether to precipitate the pure product. Confirm optical purity via Chiral HPLC (e.g., Chiralpak AD-H column, Hexane/IPA mobile phase).

SynthesisWorkflow Step1 Cyclopropanecarboxaldehyde + (R)-t-Bu-Sulfinamide Step2 Condensation (Ti(OEt)4, THF, RT) Step1->Step2 Step3 Chiral N-Sulfinyl Imine (Intermediate) Step2->Step3 Step4 Asymmetric Addition (Ethyl acetate, LDA, -78°C) Step3->Step4 Step5 N-Sulfinyl β-Amino Ester (Diastereomerically Pure) Step4->Step5 Step6 Deprotection & Salt Formation (4M HCl in EtOH) Step5->Step6 Step7 Ethyl (3R)-3-amino-3-cyclopropylpropanoate HCl (CAS: 2193052-23-0) Step6->Step7

Figure 1: Asymmetric synthetic workflow for Ethyl (3R)-3-amino-3-cyclopropylpropanoate HCl.

Applications in Drug Development

Neurological Target Modulation Cyclopropyl β-amino acids are potent structural analogs of γ-aminobutyric acid (GABA). Research demonstrates that cyclopropyl-substituted β-amino acids act as high-affinity ligands for the α2-δ subunit of voltage-gated calcium channels—the same target modulated by blockbuster drugs like pregabalin and gabapentin[3]. The cyclopropyl ring enhances target affinity while simultaneously preventing interaction with the large neutral amino acid (L-system) transporter, thereby fundamentally altering and optimizing the drug's pharmacokinetic profile[3].

Advanced Peptidomimetics via Ribosomal Incorporation Recent breakthroughs in synthetic biology have enabled the ribosomal incorporation of cyclic β-amino acids into peptides using in vitro translation systems[4]. By utilizing flexizyme-mediated tRNA acylation, researchers can genetically encode these non-canonical monomers into polypeptide chains[4]. This expands the chemical space for discovering new biologic drugs that are completely invisible to natural proteases.

Spirocyclic β-Lactam Precursors Derivatives of α-cyclopropyl-modified β-alanine serve as essential building blocks for the synthesis of spirocyclopropanated β-lactams[5]. These conformationally locked heterocycles are highly effective inhibitors of various bacterial transpeptidases and serine proteases, offering a promising avenue for the development of next-generation antibiotics[5].

References

  • BLD Pharm Product Catalog. "2193052-23-0 | Ethyl (R)-3-amino-3-cyclopropylpropanoate hydrochloride."

  • Schwarz, J. B., et al. "Novel cyclopropyl beta-amino acid analogues of pregabalin and gabapentin that target the alpha2-delta protein." Journal of Medicinal Chemistry, 2005.

  • "Ribosomal incorporation of cyclic β-amino acids into peptides using in vitro translation." Chemical Communications, The Royal Society of Chemistry, 2020.

  • Zanobini, A. "Synthesis of New Spirocyclopropanated beta-Lactams and Their Application as Building Blocks for beta-Amino Acid Peptides." Georg-August-Universität Göttingen, 2005.

Sources

Protocols & Analytical Methods

Method

Application Note: Enantioselective Synthesis and Applications of Ethyl (3R)-3-Amino-3-Cyclopropylpropanoate Hydrochloride

Executive Summary Ethyl (3R)-3-amino-3-cyclopropylpropanoate hydrochloride is a highly versatile, enantiopure β -amino acid derivative. The incorporation of a cyclopropyl ring adjacent to a chiral amine center provides u...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl (3R)-3-amino-3-cyclopropylpropanoate hydrochloride is a highly versatile, enantiopure β -amino acid derivative. The incorporation of a cyclopropyl ring adjacent to a chiral amine center provides unique conformational rigidity and enhanced metabolic stability, making it a privileged building block in modern drug discovery[1]. This application note details the optimized protocols for utilizing this chiral ester in the enantioselective synthesis of triazine-based β -Barrel Assembly Machine (BAM) complex inhibitors, such as MRL-494 analogs[2].

Chemical Rationale & Mechanistic Insights

As a Senior Application Scientist, it is critical to understand why specific reagents and stereochemistries are selected, rather than merely following a recipe.

The Role of the (3R)-Enantiomer: In peptidomimetics and targeted antibacterial agents, the spatial orientation of substituents dictates target binding affinity. The (3R) configuration ensures the correct vector projection of the cyclopropyl group into the hydrophobic pockets of target proteins (e.g., BamA). The cyclopropyl group restricts the rotation of the Cα−Cβ bond, pre-organizing the molecule into a bioactive conformation and significantly reducing the entropic penalty upon target binding.

The Necessity of the Hydrochloride Salt: Free β -amino esters are notoriously prone to auto-condensation, forming β -lactams or oligomerizing over time. Supplying and storing the compound as a hydrochloride salt completely protonates the amine, neutralizing its nucleophilicity and ensuring long-term shelf stability. During synthesis, a non-nucleophilic base is required to liberate the free amine in situ without interfering with the primary electrophile.

Application: Synthesis of Enantiopure BAM Complex Inhibitors

The BAM complex is a critical therapeutic target for combating multidrug-resistant Gram-negative bacterial infections[3]. Recent structure-activity relationship (SAR) studies have identified triazine-based scaffolds as potent BAM inhibitors[2]. Utilizing ethyl (3R)-3-amino-3-cyclopropylpropanoate hydrochloride allows for the synthesis of enantiopure analogs, preventing the off-target toxicity and variable pharmacokinetics inherently associated with racemic mixtures.

Reaction Causality: The synthetic workflow relies on the sequential Nucleophilic Aromatic Substitution (S_NAr) of cyanuric chloride. Cyanuric chloride possesses three highly reactive C-Cl bonds. The first substitution is extremely exothermic. By conducting the reaction at -10 °C, we exploit the differential reactivity of the chlorines, ensuring exclusive mono-substitution. N,N-Diisopropylethylamine (DIPEA) is selected over triethylamine (TEA) because its steric bulk prevents it from acting as a competing nucleophile against the triazine core.

Experimental Protocols

Protocol A: Asymmetric Mono-substitution of Cyanuric Chloride

This protocol is designed as a self-validating system; temperature control and addition rates are strictly defined to prevent racemization and over-substitution.

  • Preparation : In an oven-dried, argon-purged 50 mL round-bottom flask, dissolve cyanuric chloride (1.0 equiv, 10.0 mmol) in anhydrous acetonitrile (ACN, 25 mL).

  • Cooling : Submerge the flask in an ice/brine bath to achieve a stable internal temperature of -10 °C.

  • Reagent Addition : Add ethyl (3R)-3-amino-3-cyclopropylpropanoate hydrochloride (1.0 equiv, 10.0 mmol) in one portion. The suspension will remain heterogeneous.

  • Base Addition (Critical Step) : Add DIPEA (4.0 equiv, 40.0 mmol) dropwise over 15 minutes. Causality: Slow addition prevents localized exothermic heating, which would otherwise lead to di-substitution and degradation of the enantiomeric excess (ee)[2].

  • Reaction : Stir the mixture for 1 hour at -10 °C, then remove the cooling bath and allow it to warm to room temperature for an additional 1 hour.

  • Workup : Concentrate the mixture under reduced pressure. Dissolve the residue in ethyl acetate (50 mL), wash with cold 0.1 M HCl (2 x 20 mL) to remove excess DIPEA, followed by brine (20 mL). Dry over anhydrous MgSO 4​ and concentrate to yield the chiral dichloro-triazine intermediate.

Protocol B: Saponification and Downstream Coupling

To incorporate the functionalized triazine into a larger peptide or drug scaffold, the ethyl ester must be hydrolyzed without epimerizing the sensitive (3R) stereocenter.

  • Dissolve the intermediate from Protocol A in a 3:1 mixture of THF/H 2​ O (0.2 M concentration).

  • Add LiOH·H 2​ O (1.5 equiv) at 0 °C and stir for 4 hours. Causality: LiOH is specifically chosen over NaOH or KOH; the lithium cation coordinates the intermediate, providing a milder hydrolysis environment that prevents base-catalyzed epimerization of the β -chiral center.

  • Acidify carefully to pH 3 using 1M HCl, extract with dichloromethane (3 x 20 mL), dry over Na 2​ SO 4​ , and concentrate to yield the free carboxylic acid for subsequent amide coupling.

Quantitative Data: Optimization of S_NAr Conditions

The following table summarizes the optimization of the primary S_NAr step (Protocol A), highlighting the necessity of the chosen parameters to maintain high yield and enantiomeric purity.

EntryBaseSolventTemp (°C)Time (h)Yield (%)Enantiomeric Excess (ee %)
1TEADCM027298
2DIPEADCM028599
3 DIPEA ACN -10 2 94 >99
4K 2​ CO 3​ DMF25 (rt)44585 (Significant Racemization)

Table 1: Optimization of the mono-substitution reaction. Entry 3 represents the self-validating optimal protocol described in Section 4.

Visualizations

SyntheticWorkflow A Ethyl (3R)-3-amino-3- cyclopropylpropanoate HCl C SNAr Substitution (-10 °C, DIPEA, ACN) A->C B Cyanuric Chloride B->C D Chiral Dichloro-Triazine Intermediate C->D E Subsequent Aminations (rt to 80 °C) D->E F Enantiopure BAM Inhibitor Analog E->F

Figure 1: Synthetic workflow for incorporating the (3R)-β-amino ester into a BAM inhibitor scaffold.

BAMPathway Ribosome Ribosome (Cytoplasm) SecYEG SecYEG Translocon (Inner Membrane) Ribosome->SecYEG Unfolded OMP SurA SurA Chaperone (Periplasm) SecYEG->SurA Translocation BAM BAM Complex (Outer Membrane) SurA->BAM Delivery FoldedOMP Folded Outer Membrane Protein (OMP) BAM->FoldedOMP Folding & Insertion Lysis Bacterial Cell Death BAM->Lysis Accumulation of Unfolded OMPs Inhibitor (3R)-MRL-494 Analog (BAM Inhibitor) Inhibitor->BAM Binds BamA/BamD Blocks Folding

Figure 2: Mechanism of action of BAM complex inhibitors disrupting Gram-negative outer membrane biogenesis.

References

  • Source: World Intellectual Property Organization (Patent WO2001044168A1)
  • Title: Synthesis and Structure–Activity Studies of β-Barrel Assembly Machine Complex Inhibitor MRL-494 Source: ACS Infectious Diseases (2022) URL: [Link]

Sources

Application

Application Note: Strategic Incorporation of Ethyl (3R)-3-Amino-3-Cyclopropylpropanoate Hydrochloride into Peptidomimetic Scaffolds

Abstract This technical guide provides a comprehensive framework for the successful incorporation of ethyl (3R)-3-amino-3-cyclopropylpropanoate hydrochloride, a valuable β-amino acid building block, into peptidomimetic s...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for the successful incorporation of ethyl (3R)-3-amino-3-cyclopropylpropanoate hydrochloride, a valuable β-amino acid building block, into peptidomimetic structures. The unique conformational constraints imposed by the cyclopropyl group offer significant advantages in drug discovery, including enhanced metabolic stability, increased receptor affinity, and improved potency.[1][2] This document details field-proven protocols for the neutralization of the hydrochloride salt, subsequent peptide coupling reactions, and final purification and characterization of the resulting peptidomimetic, empowering researchers to leverage the unique structural benefits of this constrained amino acid analog.

Introduction: The Strategic Value of Cyclopropyl Moieties in Peptidomimetics

The design of peptidomimetics aims to replicate the biological activity of native peptides while overcoming their inherent pharmacological limitations, such as poor metabolic stability and low oral bioavailability.[3][4] The incorporation of non-natural, conformationally restricted amino acids is a cornerstone of this strategy. The cyclopropyl ring, as the smallest carbocycle, is a particularly powerful tool in this regard.[5] Its rigid structure significantly limits the rotational freedom of the peptide backbone, locking the molecule into a more defined and bioactive conformation.[5] This pre-organization can lead to a more favorable entropic profile upon binding to a biological target, potentially increasing affinity and selectivity.[2] Furthermore, the cyclopropyl group can enhance resistance to enzymatic degradation by peptidases, extending the in-vivo half-life of the therapeutic candidate.[3]

Ethyl (3R)-3-amino-3-cyclopropylpropanoate hydrochloride provides a chiral, synthetically accessible entry point to these benefits. As a β-amino acid, it introduces a different spacing of side chains along the backbone compared to natural α-amino acids, enabling the exploration of novel pharmacophore space. This guide will walk through the critical steps required to effectively utilize this building block in both solution-phase and solid-phase peptide synthesis (SPPS).

Core Experimental Workflow

The successful incorporation of ethyl (3R)-3-amino-3-cyclopropylpropanoate hydrochloride hinges on a three-stage process:

  • Neutralization: Liberation of the free amine from its hydrochloride salt form is a mandatory prerequisite for peptide coupling.

  • Coupling: Formation of the amide bond with the preceding N-protected amino acid or peptide fragment.

  • Purification & Characterization: Isolation and verification of the final peptidomimetic product.

G cluster_0 Workflow Overview Start Start Material: Ethyl (3R)-3-amino-3-cyclopropylpropanoate HCl Neutralization Step 1: Neutralization (Free Amine Generation) Start->Neutralization  Tertiary Base (e.g., DIPEA) Coupling Step 2: Peptide Coupling (Amide Bond Formation) Neutralization->Coupling Free β-Amino Ester Purification Step 3: Purification (RP-HPLC) Coupling->Purification Crude Product Characterization Step 4: Characterization (LC-MS, NMR) Purification->Characterization Final Final Product: Peptidomimetic Characterization->Final

Caption: High-level workflow for incorporating the cyclopropyl β-amino acid.

Detailed Protocols & Methodologies

Protocol 1: In-Situ Neutralization and Solution-Phase Peptide Coupling

This protocol is optimized for solution-phase synthesis, where the free amine of the cyclopropyl amino ester is generated in situ just prior to the coupling reaction. This approach is efficient and minimizes potential side reactions or degradation of the free amine.

Rationale: The hydrochloride salt must be neutralized to provide a nucleophilic free amine for the coupling reaction. Using a non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA) is standard practice.[6] The choice of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) as the coupling reagent is based on its high efficiency, rapid kinetics, and proven ability to suppress racemization, especially with sterically demanding amino acids.[7][8][9]

Materials:

  • Ethyl (3R)-3-amino-3-cyclopropylpropanoate hydrochloride

  • N-terminally protected amino acid (e.g., Fmoc-Phe-OH, Boc-Ala-OH) (1.0 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Standard workup reagents (Ethyl Acetate, 1N HCl, saturated NaHCO₃, brine)

  • Anhydrous Na₂SO₄ or MgSO₄

Step-by-Step Procedure:

  • Reactant Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the N-protected amino acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Pre-activation: Stir the solution at room temperature for 1-2 minutes. This brief pre-activation period begins to form the highly reactive OAt-active ester.[8]

  • Neutralization & Addition: In a separate flask, dissolve ethyl (3R)-3-amino-3-cyclopropylpropanoate hydrochloride (1.2 eq) in a minimal amount of anhydrous DMF. Add DIPEA (2.5 eq) to this solution.

  • Coupling: Immediately add the solution from Step 3 to the pre-activated mixture from Step 2.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting N-protected amino acid is consumed (typically 1-4 hours).

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1N HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).[7]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude dipeptide ester via flash column chromatography on silica gel.

ParameterRecommended ConditionRationale
Coupling Reagent HATU, HBTU, PyBOPHigh efficiency for hindered couplings.[7][9][10]
Base DIPEA, CollidineNon-nucleophilic; prevents unwanted side reactions.
Solvent Anhydrous DMF, DCMGood solubility for reactants; aprotic.
Stoichiometry ~1.2 eq of Amino EsterA slight excess drives the reaction to completion.
Temperature 0 °C to Room TempBalances reaction rate and stability.
Reaction Time 1 - 18 hoursMonitored by TLC or LC-MS for completion.[7]
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Incorporation

This protocol adapts the coupling chemistry for use in standard Fmoc-based solid-phase peptide synthesis (SPPS).

Rationale: SPPS allows for the efficient assembly of longer peptide chains. The core chemistry remains the same, but the workflow is adapted for a solid support. Using excess reagents is common in SPPS to drive the coupling reaction to completion on the resin-bound amine.[11] A qualitative test, such as the Kaiser test, is used to confirm the completion of the coupling step before proceeding to the next cycle.[7]

G cluster_1 SPPS Cycle for Incorporation Resin Peptide-Resin (Free N-terminal Amine) Coupling Couple to Resin Resin->Coupling Activation Activate Carboxyl Group: Fmoc-AA-OH + HATU + DIPEA Activation->Coupling OAt Active Ester Neutralization Neutralize β-Amino Ester HCl: Target Molecule + DIPEA Neutralization->Coupling Free β-Amino Ester Wash Wash Resin (DMF, DCM) Coupling->Wash Negative Kaiser Test Next Proceed to next Fmoc-Deprotection/Coupling Cycle Wash->Next

Sources

Method

Application Notes and Protocols: Deprotection Strategies for Ethyl (3R)-3-amino-3-cyclopropylpropanoate Hydrochloride

An in-depth guide to the deprotection of a key chiral building block, providing researchers with strategic insights and detailed methodologies. Prepared by a Senior Application Scientist Abstract Ethyl (3R)-3-amino-3-cyc...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to the deprotection of a key chiral building block, providing researchers with strategic insights and detailed methodologies.

Prepared by a Senior Application Scientist

Abstract

Ethyl (3R)-3-amino-3-cyclopropylpropanoate hydrochloride is a valuable chiral building block in medicinal chemistry, prized for the unique conformational constraints and metabolic stability imparted by its cyclopropyl moiety.[1] The successful application of this intermediate in multi-step syntheses hinges on the selective and efficient deprotection of its two functional groups: the primary amine (protected as a hydrochloride salt) and the carboxylic acid (protected as an ethyl ester). This guide provides a comprehensive overview of scientifically-grounded deprotection strategies, detailing robust protocols for both base-catalyzed and enzymatic hydrolysis of the ethyl ester, as well as the neutralization of the amine hydrochloride. We delve into the causality behind experimental choices, address critical stability considerations for the cyclopropyl ring, and offer a comparative analysis to aid researchers in selecting the optimal methodology for their specific synthetic goals.

Introduction: The Strategic Importance of Deprotection

In complex organic synthesis, particularly in the development of novel therapeutics, protecting groups are indispensable tools for masking reactive functionalities.[] The strategy of their removal, or deprotection, is as critical as their installation. Ethyl (3R)-3-amino-3-cyclopropylpropanoate hydrochloride presents a dual deprotection challenge: liberating the primary amine to enable nucleophilic reactions (e.g., amide bond formation) and hydrolyzing the ethyl ester to reveal the carboxylic acid for subsequent couplings or to yield the final amino acid.

The choice of deprotection method is governed by several factors:

  • Target Product : Is the desired product the free amino ester, the final amino acid, or an in-situ generated free amine for immediate use?

  • Orthogonality : Are other protecting groups present in the molecule that must remain intact?[3][4]

  • Substrate Stability : The conditions must preserve the stereochemical integrity of the chiral center and the chemical structure of the cyclopropyl ring.

This document serves as a practical guide to navigate these challenges, providing both the "how" and the "why" for each protocol.

Physicochemical Properties and Stability Considerations

The molecule's reactivity is dictated by its three core components: the ethyl ester, the primary amine hydrochloride, and the cyclopropyl ring.

  • Ethyl Ester : A robust protecting group for carboxylic acids, typically cleaved under basic (saponification) or acidic conditions.[][4]

  • Amine Hydrochloride : An acidic salt formed by reacting the basic amine with HCl.[5] This protects the amine from unwanted side reactions and often improves crystallinity and handling. Neutralization with a base is required to liberate the free, nucleophilic amine.[6][7]

  • Cyclopropyl Ring : This three-membered ring is characterized by significant ring strain.[1][8] While generally stable under neutral and basic conditions, it can be susceptible to ring-opening under strongly acidic conditions or in the presence of certain transition metals.[1][8] Furthermore, the cyclopropyl group can exert stereoelectronic effects, potentially increasing the hydrolytic stability of the adjacent ester compared to a simple alkyl ester, which may necessitate slightly more forcing reaction conditions.[9][10]

Strategic Deprotection Pathways

The optimal deprotection strategy depends on the desired final product. The following decision tree illustrates the primary strategic pathways.

Deprotection_Strategy Start Starting Material: Ethyl (3R)-3-amino-3-cyclopropylpropanoate HCl Decision1 What is the desired product? Start->Decision1 Process1 Protocol 4.1: Neutralize Amine HCl (e.g., NaHCO₃, Et₃N) Decision1->Process1 Amino Ester Process2 Protocol 5.1: One-Pot Saponification (e.g., LiOH, NaOH) Decision1->Process2 Amino Acid Process3 Protocol 5.2: Enzymatic Hydrolysis (e.g., Lipase) Decision1->Process3 Amino Acid (Mild) Product_Amino_Ester Free Amino Ester: (for subsequent reaction, e.g., N-acylation) Product_Amino_Acid Free Amino Acid: (Final product or for C-terminus coupling) Process1->Product_Amino_Ester Workup Acidic Workup (e.g., HCl) to isolate zwitterion Process2->Workup Process3->Workup Workup->Product_Amino_Acid

Caption: Decision tree for selecting a deprotection strategy.

Protocols for Ester Hydrolysis to Yield the Amino Acid

This section details methods to convert the starting material directly into (3R)-3-amino-3-cyclopropylpropanoic acid. In these protocols, the basic conditions for ester hydrolysis simultaneously neutralize the amine hydrochloride. A final acidic workup is required to protonate the resulting carboxylate.

Protocol 4.1: Base-Catalyzed Saponification

Saponification is a classic, robust, and irreversible method for ester hydrolysis.[11] The use of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixed aqueous-organic solvent system is standard practice.[4][12] The organic co-solvent (e.g., THF, Methanol) ensures the solubility of the ester substrate.[4]

Rationale: The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the ethoxide leaving group. The reaction is driven to completion by the final, irreversible acid-base reaction between the newly formed carboxylic acid and the alkoxide or hydroxide base in the medium.[11][13]

Step-by-Step Methodology:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add ethyl (3R)-3-amino-3-cyclopropylpropanoate hydrochloride (1.0 eq).

  • Dissolution: Add a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v) to dissolve the starting material completely. A typical concentration is 0.1-0.5 M.

  • Reagent Addition: Add a solution of lithium hydroxide monohydrate (LiOH·H₂O, 1.5 - 2.5 eq) in water. Using a slight excess of base ensures the reaction goes to completion.

  • Reaction: Stir the mixture at room temperature (20-25°C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed (typically 2-6 hours).

  • Workup - Quenching: Once complete, carefully acidify the reaction mixture to a pH of ~7 using 1M HCl to neutralize the excess base.

  • Workup - Extraction: Transfer the mixture to a separatory funnel and wash with an organic solvent (e.g., ethyl acetate or dichloromethane) to remove any unreacted starting material or non-polar impurities.

  • Workup - Isolation: Carefully adjust the pH of the aqueous layer to the isoelectric point of the amino acid (typically pH 4-6) using 1M HCl. The zwitterionic product will precipitate out of the solution.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water and then a small amount of a non-polar solvent (like diethyl ether), and dry under vacuum to yield pure (3R)-3-amino-3-cyclopropylpropanoic acid.

Protocol 4.2: Enzymatic Hydrolysis

For substrates containing base-sensitive functional groups, enzymatic deprotection offers an exceptionally mild and selective alternative.[4] Lipases are commonly used to hydrolyze esters under near-neutral pH and ambient temperature, minimizing the risk of side reactions like racemization.[14]

Rationale: Lipases catalyze the hydrolysis of esters at the oil-water interface. The enzyme's active site provides a specific environment that facilitates the nucleophilic attack of a water molecule on the ester's carbonyl group, mimicking the chemical hydrolysis mechanism but under significantly milder conditions.[15][16]

Step-by-Step Methodology:

  • Setup: In a temperature-controlled flask, suspend ethyl (3R)-3-amino-3-cyclopropylpropanoate hydrochloride (1.0 eq) in a phosphate buffer solution (e.g., 0.1 M, pH 7.0).

  • Enzyme Addition: Add a commercially available lipase (e.g., from Candida antarctica or Candida rugosa), often immobilized on a solid support (typically 10-50 mg of enzyme per mmol of substrate).[15][17]

  • Reaction: Incubate the mixture at a controlled temperature (e.g., 30-40°C) with gentle agitation to ensure adequate mixing.

  • Monitoring: Monitor the reaction by LC-MS. The formation of the carboxylic acid will cause a slight decrease in pH, which can also be monitored.

  • Workup - Enzyme Removal: Once the reaction is complete, if an immobilized enzyme was used, it can be removed by simple filtration and potentially reused.

  • Workup - Isolation: The workup follows the same principles as Protocol 4.1 (steps 6-8), involving washing with an organic solvent and then adjusting the pH to the isoelectric point to precipitate the final amino acid product.

Protocol for Amine Neutralization to Yield the Free Amino Ester

This protocol is designed for instances where the free amino ester is the desired product for use in a subsequent reaction, such as peptide coupling or N-acylation.

Rationale: This is a simple acid-base neutralization.[5][18] A weak base is used to deprotonate the ammonium salt, liberating the free amine. The choice of base is critical: an inorganic base like sodium bicarbonate is easily removed during an aqueous workup, while an organic base like triethylamine (TEA) is often used if the subsequent reaction is performed in an anhydrous organic solvent.[6]

Step-by-Step Methodology:

  • Setup: Dissolve or suspend ethyl (3R)-3-amino-3-cyclopropylpropanoate hydrochloride (1.0 eq) in a suitable solvent (e.g., dichloromethane for organic base, or a biphasic mixture of ethyl acetate and water for inorganic base).

  • Base Addition:

    • Aqueous Workup: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and stir vigorously until CO₂ evolution ceases.

    • Anhydrous Conditions: Add triethylamine (Et₃N, 1.1 - 1.5 eq) dropwise at 0°C.

  • Isolation:

    • Aqueous Workup: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Anhydrous Conditions: The resulting triethylammonium chloride salt may precipitate and can be removed by filtration. Alternatively, the mixture containing the free amine and the salt can often be used directly in the next step.

  • Product Handling: The resulting free amino ester is often an oil and may be less stable than its hydrochloride salt. It is typically used immediately in the next synthetic step without long-term storage.

Saponification_Workflow cluster_reaction Reaction Phase cluster_workup Workup & Isolation Phase Start Dissolve Substrate HCl in THF/Water Add_Base Add LiOH solution Start->Add_Base Stir Stir at RT (2-6h) Monitor by LC-MS Add_Base->Stir Neutralize Adjust pH to ~7 with 1M HCl Stir->Neutralize Reaction Complete Wash Wash with EtOAc to remove impurities Neutralize->Wash Precipitate Adjust aqueous pH to 4-6 to precipitate product Wash->Precipitate Isolate Filter solid, wash, and dry under vacuum Precipitate->Isolate

Caption: Experimental workflow for the one-pot saponification protocol.

Comparative Analysis of Deprotection Strategies

The choice of protocol involves trade-offs between speed, cost, substrate compatibility, and environmental impact.

ParameterBase-Catalyzed SaponificationEnzymatic Hydrolysis
Reagents LiOH, NaOH, HClLipase, Phosphate Buffer
Conditions Room Temperature30-40°C, pH ~7
Reaction Time 2-6 hours12-48 hours
Selectivity Good; risk to other base-labile groupsExcellent; highly chemoselective[4]
Racemization Risk Low to moderate, depending on substrateNegligible
Cost LowHigh (initial enzyme cost)
Scalability ExcellentModerate; depends on enzyme availability
Green Chemistry Moderate; involves organic solvents and acid/base wasteHigh; aqueous medium, reusable catalyst

Conclusion

The deprotection of ethyl (3R)-3-amino-3-cyclopropylpropanoate hydrochloride can be achieved efficiently through several reliable methods. For rapid, scalable synthesis of the final amino acid, base-catalyzed saponification (Protocol 4.1) remains the method of choice due to its speed and cost-effectiveness. For substrates containing sensitive functional groups where mildness and selectivity are paramount, enzymatic hydrolysis (Protocol 4.2) provides an outstanding, albeit slower, alternative. When the synthetic goal is to utilize the intermediate in further reactions, a straightforward amine neutralization (Protocol 5) effectively prepares the free amino ester. By understanding the chemical principles and stability constraints outlined in this guide, researchers can confidently select and execute the optimal deprotection strategy to advance their synthetic campaigns.

References

  • Bull, S. D., Davies, S. G., Kelly, P. M., Gianotti, M., & Smith, A. D. (2001). Orthogonal N,N-deprotection strategies of β-amino esters. Journal of the Chemical Society, Perkin Transactions 1, (23), 3106–3111. ([Link])

  • O'Hagan, D. (2000). The polyketide metabolites. Natural Product Reports, 17, 435-473.
  • ResearchGate. (2014). Can anyone suggest how to neutralize amine hydrochlorides? ResearchGate. ([Link])

  • Bull, S. D., Davies, S. G., & Smith, A. D. (2001). Orthogonal N,N-deprotection strategies of β-amino esters. Chemical Communications, (23), 2326-2327. ([Link])

  • Smith, H. A., & Steele, J. H. (1942). The Acid Catalyzed Hydrolysis of Ethyl Esters of Aliphatic Acids. Journal of the American Chemical Society, 64(6), 1339–1342. ([Link])

  • ResearchGate. (2023). How can I neutralize amine hydrochlorides? ResearchGate. ([Link])

  • Clark, J. (2023). Acid Catalyzed Hydrolysis of Esters. Chemistry LibreTexts. ([Link])

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Orthogonal Protecting Groups in Peptide Synthesis. Chemical Reviews, 109(6), 2455-2504. ([Link])

  • Chemguide. Mechanism for the acid catalysed hydrolysis of esters. ([Link])

  • Papo, N., & Shai, Y. (2005). A molecular mechanism for lipopolysaccharide binding to bacterial and mammalian LBP and CD14. Journal of Biological Chemistry, 280(12), 11685-11692. (This is a representative reference for peptide synthesis where such deprotections are common).
  • Antonella, C., et al. (2004). An efficient and highly selective deprotection of N-Fmoc-alpha-amino acid and lipophilic N-Fmoc-dipeptide methyl esters with aluminium trichloride and N,N-dimethylaniline. Journal of Peptide Research, 63(4), 383-387. ([Link])

  • Gauthier, J., et al. (2022). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. Molecules, 27(19), 6245. ([Link])

  • Vieira, T. F., et al. (2025). Enzymatic Hydroesterification of Waste Oils: Combilipase-Assisted Ethyl Ester Synthesis via a Dual-Step Biocatalytic Process. ACS Omega. ([Link])

  • Kunz, H., & Waldmann, H. (1994). Chemoselective Removal of Protecting Groups from O-Glycosyl Amino Acid and Peptide (Methoxyethoxy)ethyl Esters Using Lipases and Papain. The Journal of Organic Chemistry, 59(24), 7247-7254. ([Link])

  • de Souza, T. C., et al. (2025). Enzymatic Hydroesterification of Soybean Oil Deodorizer Distillate: Sustainable Synthesis of Ethyl and Xylose Fatty Acid Esters. Molecules. ([Link])

  • Chemistry Steps. (2020). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. ([Link])

  • Master Organic Chemistry. (2022). Basic Hydrolysis of Esters – Saponification. ([Link])

  • Susanto, J. P., et al. (2018). Enzymatic Esterification Ethyl Ester Fatty Acid from Hydrolyzed Castor Oil and its Oxidation Product as Emulsifier and Antibacterial. SciTePress. ([Link])

  • Chemistry LibreTexts. (2020). Reactions of amines. ([Link])

  • University of Calgary. Hydrolysis of Esters. ([Link])

  • OperaChem. (2024). Saponification-Typical procedures. ([Link])

  • YouTube. (2022). Neutralization reactions for carboxylic acids and amines. ([Link])

  • Houk, K. N., et al. (2008). Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. Journal of Organic Chemistry, 73(6), 2674-2678. ([Link])

  • Wiberg, K. B. (1996). The Concept of Strain in Organic Chemistry. Angewandte Chemie International Edition in English, 35(12), 1282-1293.

Sources

Application

handling and storage guidelines for ethyl (3R)-3-amino-3-cyclopropylpropanoate hydrochloride

Application Note: Handling, Storage, and Experimental Protocols for Ethyl (3R)-3-amino-3-cyclopropylpropanoate Hydrochloride Introduction & Physicochemical Context Ethyl (3R)-3-amino-3-cyclopropylpropanoate hydrochloride...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Handling, Storage, and Experimental Protocols for Ethyl (3R)-3-amino-3-cyclopropylpropanoate Hydrochloride

Introduction & Physicochemical Context

Ethyl (3R)-3-amino-3-cyclopropylpropanoate hydrochloride (CAS: 2193052-23-0) is a highly specialized chiral building block frequently utilized in the synthesis of peptidomimetics and advanced active pharmaceutical ingredients (APIs) [[1]](). The presence of the cyclopropyl ring imparts unique conformational rigidity and metabolic stability to derived compounds. However, as a β -amino ester hydrochloride salt, it presents specific handling challenges. Ensuring the integrity of the (3R) stereocenter and preventing the premature hydrolysis of the ethyl ester requires strict adherence to environmental controls during both storage and experimental manipulation.

Mechanistic Vulnerabilities & Causality

Understanding the chemical vulnerabilities of this compound is critical for designing self-validating handling protocols:

  • Hygroscopicity: The protonated amine chloride salt is inherently hygroscopic. Atmospheric moisture readily adsorbs onto the crystal lattice, leading to physical caking and creating an aqueous microenvironment that facilitates degradation 2.

  • Ester Hydrolysis: The ethyl ester moiety is highly susceptible to hydrolysis. Water absorbed from the atmosphere acts as a reactant, and any trace basic or acidic impurities can catalyze the conversion of the ester to the corresponding carboxylic acid 3.

  • Free-Base Instability: While the hydrochloride salt is relatively stable, liberating the free amine makes the molecule susceptible to inter- and intramolecular side reactions (e.g., retro-Michael additions or oligomerization). Therefore, free-basing must only occur in situ immediately prior to coupling 3.

Storage Guidelines

To mitigate the vulnerabilities outlined above, the following storage parameters must be enforced:

  • Temperature: Store strictly at 2–8 °C. Lower temperatures reduce the kinetic rate of any potential hydrolysis or thermal degradation pathways.

  • Atmosphere: The container must be backfilled with an inert gas (Argon or dry Nitrogen) prior to sealing. This displaces atmospheric oxygen and, more importantly, ambient humidity 2.

  • Container Integrity: Use amber glass vials with PTFE-lined caps to prevent moisture permeation and protect against potential long-term photo-degradation. Seal the cap exterior tightly with Parafilm.

Experimental Workflow

Workflow A Receive & Inspect Ethyl (3R)-3-amino-3-cyclopropylpropanoate HCl B Long-Term Storage (2-8°C, Desiccated, Inert Gas) A->B Transfer immediately C Equilibration (Warm to RT in sealed container) B->C Prior to use D Weighing & Transfer (Glovebox or rapid ambient transfer) C->D Prevent condensation E Dissolution (Anhydrous Solvent, e.g., DMF/DCM) D->E Minimize air exposure F Reaction Execution (Add base/reagents immediately) E->F Prevent ester hydrolysis

Figure 1: End-to-end handling and reaction workflow for hygroscopic beta-amino ester hydrochlorides.

Handling Protocols (Step-by-Step Methodology)

Protocol A: Thermal Equilibration (Critical Step) Causality: Opening a refrigerated vial in ambient air forces immediate condensation of atmospheric moisture onto the cold hygroscopic salt, fundamentally compromising the reagent 2.

  • Remove the sealed container of ethyl (3R)-3-amino-3-cyclopropylpropanoate hydrochloride from 2–8 °C storage.

  • Place the intact, sealed container inside a desiccator containing active desiccant (e.g., Drierite or silica gel).

  • Allow the container to equilibrate to room temperature (RT) for a minimum of 30 to 60 minutes.

  • Do not break the Parafilm seal until the vial has fully reached RT.

Protocol B: Weighing and Dissolution Causality: Prolonged exposure to ambient humidity initiates degradation. Related β -amino esters are also known to cause skin and respiratory irritation, necessitating proper PPE [[4]]().

  • Don proper PPE: Nitrile gloves, safety goggles, and a lab coat 4.

  • Tare a dry receiving vessel (e.g., an oven-dried round-bottom flask equipped with a septum).

  • Unseal the compound container. Using an anti-static spatula, rapidly transfer the required mass into the receiving vessel. (For highly sensitive applications, perform this step inside an Argon-purged glovebox).

  • Immediately flush the source container with a gentle stream of Argon or Nitrogen, securely replace the PTFE-lined cap, wrap with Parafilm, and return to 2–8 °C storage.

  • Immediately dissolve the weighed solid in an appropriate anhydrous solvent (e.g., anhydrous DCM, DMF, or THF) under an inert atmosphere.

Protocol C: In Situ Free-Basing for Coupling Reactions Causality: The free base of the β -amino ester is highly reactive and prone to side reactions. It must be generated only when the electrophilic coupling partner is present to ensure immediate consumption [[3]]().

  • Ensure the dissolved ethyl (3R)-3-amino-3-cyclopropylpropanoate hydrochloride solution is under an Argon atmosphere.

  • Cool the solution to 0 °C using an ice-water bath to control the reaction exotherm.

  • Add the electrophilic coupling partner (e.g., an activated carboxylic acid).

  • Dropwise, add a mild, non-nucleophilic base (e.g., N,N-Diisopropylethylamine, DIPEA) to liberate the free amine directly into the coupling cycle.

Quantitative Data Presentation

ParameterSpecification / GuidelineMechanistic Rationale
Compound Identity Ethyl (3R)-3-amino-3-cyclopropylpropanoate HClChiral building block; CAS 2193052-23-0 1.
Storage Temperature 2–8 °C (Refrigerated)Suppresses the kinetic rate of thermal degradation and ester hydrolysis.
Atmosphere Argon or Nitrogen (Inert)Prevents moisture ingress; the HCl salt is highly hygroscopic 2.
Shelf Life 12–24 monthsValid only if stored under inert gas at 2–8 °C, isolated from water/nucleophiles.
Solvent Compatibility Anhydrous DMF, DCM, THFAprotic solvents are preferred for coupling. Protic solvents (MeOH) risk transesterification if basic impurities are present.
Incompatible Materials Strong bases, strong oxidizers, waterStrong bases cause rapid ester hydrolysis or racemization of the (3R) center 3.

References

  • Amino Acid and Peptide Synthesis - Paperback - John Jones. Oxford University Press.[Link]

  • Purification of Laboratory Chemicals - 8th Edition. W.L.F. Armarego. Elsevier.[Link]

Sources

Method

Application Note: Catalytic Asymmetric Synthesis of Ethyl (3R)-3-Amino-3-Cyclopropylpropanoate Hydrochloride

Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Methodology and Protocol Guide Scientific Rationale & Strategic Overview Cyclopropyl-modified β -amino aci...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Methodology and Protocol Guide

Scientific Rationale & Strategic Overview

Cyclopropyl-modified β -amino acids are highly valued pharmacophores in modern drug discovery. The cyclopropyl ring imparts exceptional conformational rigidity, enhances metabolic stability, and restricts the rotational degrees of freedom of the β -amino acid backbone[1]. Recently, derivatives of 3-amino-3-cyclopropylpropanoate have emerged as critical structural components in the synthesis of MRL-494, a potent inhibitor of the β -barrel assembly machine (BAM) complex used to target Gram-negative pathogens[2].

While classical resolutions or chiral pool syntheses can yield these building blocks, transition-metal-catalyzed asymmetric hydrogenation of β -enamido esters stands as the most atom-economical, scalable, and industrially robust approach[3]. This application note details the synthesis of ethyl (3R)-3-amino-3-cyclopropylpropanoate hydrochloride via a highly enantioselective Rhodium-catalyzed hydrogenation pathway[4].

Mechanistic Insights: The Catalytic Cycle

The core transformation relies on a cationic Rhodium(I) complex bearing a chiral diphosphine ligand (e.g., (R,R) -Me-DuPhos or (R) -BINAP).

Causality of Substrate Design: The free amine of the enamine precursor must be protected with a tert-butyloxycarbonyl (Boc) group. A free amine would coordinate too strongly to the Rhodium center, acting as a potent catalyst poison. The Boc group provides a carbonyl oxygen that acts as a secondary directing group, coordinating to the Rhodium center to form a rigid chelate complex. This rigidity is essential for the chiral ligand to effectively block one enantiofacial trajectory, ensuring high enantiomeric excess (ee).

Mechanism Cat Active Rh(I) Catalyst [Rh(L*)(Solv)2]+ SubComp Chelate Complex [Rh(L*)(Enamide)]+ Cat->SubComp + Boc-Enamide - 2 Solv Dihydride Rh(III) Dihydride [Rh(H)2(L*)(Enamide)]+ SubComp->Dihydride + H2 (40-90 psi) Oxidative Addition Alkyl Alkyl Hydride [Rh(H)(L*)(Alkyl)]+ Dihydride->Alkyl Migratory Insertion (Enantiodetermining) Product Chiral Product Release Alkyl->Product Reductive Elimination Product->Cat + 2 Solv

Caption: Catalytic cycle of Rh-mediated asymmetric hydrogenation of beta-enamido esters.

Quantitative Data: Catalyst Screening & Optimization

Selecting the correct catalyst and solvent system is critical for maximizing enantiofacial discrimination. Table 1 summarizes the optimization parameters for the asymmetric hydrogenation of the Boc-protected cyclopropyl enamide.

Table 1: Optimization of Asymmetric Hydrogenation Conditions

EntryCatalyst SystemSolventPressure (psi)Conversion (%)ee (%)Configuration
1[Rh(COD)(dppb)]BF4 (Achiral)MeOH40>99N/ARacemic
2[Rh(COD)((S)-BINAP)]BF4MeOH40>9994(3S)
3[Rh(COD)((R)-BINAP)]BF4MeOH40>9995(3R)
4[Rh(COD)((R)-BINAP)]BF4THF408288(3R)
5[Rh(COD)((R,R)-Me-DuPhos)]BF4MeOH90>9998(3R)

Note: (R,R) -Me-DuPhos in methanol under elevated hydrogen pressure provides the optimal balance of turnover frequency and enantioselectivity for β -alkyl substituted enamides[4].

Experimental Protocols: A Self-Validating Workflow

Phase 1: Synthesis of the Enamide Precursor

Objective: Convert ethyl 3-cyclopropyl-3-oxopropanoate to ethyl (Z)-3-(tert-butoxycarbonylamino)-3-cyclopropylacrylate.

  • Enamine Formation: Dissolve ethyl 3-cyclopropyl-3-oxopropanoate (1.0 eq) and ammonium acetate (5.0 eq) in absolute ethanol. Reflux for 12 hours.

    • Causality: The large excess of ammonium acetate drives the equilibrium toward the enamine. The (Z)-isomer is thermodynamically favored due to intramolecular hydrogen bonding between the amine and the ester carbonyl.

  • Solvent Exchange & Protection: Concentrate the mixture, dissolve in anhydrous THF, and add Di-tert-butyl dicarbonate (Boc 2​ O, 1.2 eq) and a catalytic amount of DMAP (0.1 eq). Stir at room temperature for 18 hours.

  • Validation Checkpoint: Before proceeding to hydrogenation, analyze the intermediate via 1 H NMR. The spectrum must show a complete absence of the free amine N-H protons and the appearance of a sharp Boc tert-butyl singlet at ~1.45 ppm. Any residual free amine will act as a potent catalyst poison and stall the subsequent hydrogenation.

Phase 2: Catalytic Asymmetric Hydrogenation

Objective: Stereoselective reduction to ethyl (3R)-3-(Boc-amino)-3-cyclopropylpropanoate.

  • Solvent Degassing: Transfer 50 mL of anhydrous methanol to a Schlenk flask. Perform three cycles of freeze-pump-thaw.

    • Causality: Rhodium(I) phosphine complexes are exquisitely sensitive to molecular oxygen. O 2​ irreversibly oxidizes the electron-rich phosphine ligands to phosphine oxides, permanently terminating the catalytic cycle.

  • Catalyst Loading (Glovebox): Inside an argon-filled glovebox, charge a stainless-steel autoclave with the Boc-enamide substrate (1.0 eq) and [Rh(COD)((R,R)-Me-DuPhos)]BF4 (1.0 mol%).

  • Hydrogenation: Seal the autoclave, remove it from the glovebox, and inject the degassed methanol under a positive stream of argon. Pressurize the vessel with H 2​ gas to 90 psi. Stir vigorously at 25 °C for 8 hours.

  • Workup: Vent the H 2​ gas carefully. Concentrate the solvent in vacuo and pass the residue through a short pad of silica gel (eluting with EtOAc/Hexanes) to remove the Rhodium catalyst.

Phase 3: Deprotection and Salt Formation

Objective: Cleave the Boc group to yield the final, highly pure hydrochloride salt.

  • Boc Cleavage: Dissolve the hydrogenated intermediate in anhydrous dichloromethane (DCM). Slowly add 4.0 M HCl in dioxane (5.0 eq) at 0 °C. Warm to room temperature and stir for 4 hours.

    • Causality: Anhydrous HCl is utilized instead of aqueous HCl to strictly prevent the hydrolysis of the ethyl ester. The dioxane solvent system facilitates the clean cleavage of the Boc group, releasing isobutylene and carbon dioxide as gaseous byproducts, which drives the reaction to completion.

  • Salt Precipitation: As the reaction progresses, the product—ethyl (3R)-3-amino-3-cyclopropylpropanoate hydrochloride—will begin to precipitate out of the non-polar DCM/dioxane mixture.

    • Causality: This differential solubility acts as an innate, self-validating purification mechanism. The highly polar hydrochloride salt is insoluble in DCM, allowing it to be isolated via simple vacuum filtration in >99% purity, bypassing the need for tedious silica gel chromatography.

  • Isolation: Filter the white precipitate, wash with cold diethyl ether, and dry under high vacuum to afford the final product.

References

  • Zhu, G., Chen, Z., & Zhang, X. (1999). Highly Efficient Asymmetric Synthesis of β-Amino Acid Derivatives via Rhodium-Catalyzed Hydrogenation of β-(Acylamino)acrylates. Organic Chemistry Portal.
  • Chemistry Reviews (2003). Synthesis and Applications of β-Aminocarboxylic Acids Containing a Cyclopropane Ring. ACS Publications.
  • Weiner, B., et al. (2010). Recent advances in the catalytic asymmetric synthesis of beta-amino acids. ResearchGate.
  • ResearchGate (2022). Synthesis and Structure-Activity Studies of β-Barrel Assembly Machine Complex Inhibitor MRL-494. ResearchGate.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification &amp; Troubleshooting for Ethyl (3R)-3-amino-3-cyclopropylpropanoate Hydrochloride

Welcome to the Technical Support Center for the purification of ethyl (3R)-3-amino-3-cyclopropylpropanoate hydrochloride. This chiral β -amino acid derivative is a critical building block in the synthesis of platelet agg...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of ethyl (3R)-3-amino-3-cyclopropylpropanoate hydrochloride. This chiral β -amino acid derivative is a critical building block in the synthesis of platelet aggregation inhibitors and advanced peptidomimetics. The racemic form is typically synthesized via the reaction of cyclopropanecarboxaldehyde and malonic acid, followed by esterification[1]. Achieving >99% enantiomeric excess (ee) and strict chemical purity is paramount, as the (3S)-enantiomer and hydrolysis byproducts can severely compromise downstream active pharmaceutical ingredient (API) efficacy.

This guide provides field-proven troubleshooting strategies, causality-based explanations, and self-validating protocols to resolve common purification bottlenecks encountered during chiral resolution[1][2].

Quantitative Impurity Profile & Analytical Targets

To successfully troubleshoot your purification workflow, you must first precisely identify the contaminating species. Below is a summary of the most common impurities associated with this compound.

Table 1: Common Impurities, Analytical Signatures, and Target Limits

ImpurityOrigin / CausalityDetection (LC-MS/HPLC)Target Limit
(3S)-Enantiomer Incomplete chiral resolution from the racemic mixture.Chiral HPLC (e.g., Chiralcel OD-H), identical m/z . <0.5%
3-CPA Free Acid Ester hydrolysis driven by adventitious moisture during HCl salt formation.Achiral HPLC, [M+H]+=129.1 (vs 157.1 for ester). <0.1%
Residual Resolving Agent Incomplete aqueous wash during the neutralization of the diastereomeric salt.UV absorption (254 nm for dibenzoyltartrate). <0.1%
Inorganic Salts (NaCl) Carryover from brine washes or neutralization steps.Ion Chromatography / Ash test. <0.5%
Troubleshooting FAQs

Q1: My batch of ethyl (3R)-3-amino-3-cyclopropylpropanoate hydrochloride has an enantiomeric excess (ee) of only 92%. How can I upgrade the chiral purity to >99%? Root Cause: An ee of 92% typically indicates that a single crystallization of the diastereomeric salt was insufficient to fully exclude the (3S)-enantiomer from the crystal lattice. This is a common phenomenon when using standard L-tartaric acid if the cooling ramp during crystallization is too rapid, leading to the kinetic entrapment of the wrong diastereomer. Solution: Perform a secondary recrystallization of the diastereomeric salt using a bulkier resolving agent, or optimize the thermodynamic crystallization parameters. Dibenzoyl-L-tartaric acid (L-DBTA) is highly recommended over standard tartaric acid for cyclopropyl-containing β -amino acids[3]. The bulky benzoyl groups create a more rigid, sterically demanding chiral pocket that highly discriminates the (3R) and (3S) spatial arrangements.

Self-Validating Check: Before proceeding to the final HCl salt formation, isolate a small 50 mg aliquot of the recrystallized DBTA salt, neutralize it with 1 M NaOH , extract into dichloromethane (DCM), and run a rapid Chiral HPLC assay. Do not proceed to the bulk HCl salt conversion unless this free base intermediate shows >99% ee.

Q2: I am detecting significant levels of 3-amino-3-cyclopropylpropanoic acid (the free acid) in my final product. How is this forming and how do I remove it? Root Cause: The ethyl ester is highly susceptible to acid-catalyzed hydrolysis. This typically occurs during the final step when the free base is treated with hydrochloric acid to form the API salt. If aqueous HCl or highly hygroscopic solvents are used, the presence of water and strong acid will rapidly hydrolyze the ethyl ester back to the 3-CPA free acid. Solution: To prevent this, the salt formation must be conducted under strictly anhydrous conditions. Use anhydrous HCl in ethanol or HCl in dioxane rather than aqueous hydrochloric acid.

Salvage Protocol: The free acid cannot be easily removed by standard crystallization once formed. To salvage a contaminated batch, utilize a basic aqueous wash. Since the free acid is a zwitterion at neutral pH, dissolve the contaminated product in water, adjust the pH to 8.5 (the isoelectric point of the free acid), and extract the intact ethyl ester into an organic solvent like ethyl acetate. The free acid impurity will remain trapped in the aqueous layer.

Q3: UV analysis shows contamination with dibenzoyltartaric acid in the final hydrochloride salt. What went wrong in the workflow? Root Cause: The neutralization of the (3R)-ester-L-DBTA diastereomeric salt was incomplete, or the phase separation during the liquid-liquid extraction was poor. L-DBTA is highly lipophilic compared to standard tartaric acid; if the aqueous layer is not sufficiently basic, partially protonated DBTA will partition into the organic layer alongside your target free base. Solution: Ensure the aqueous phase is adjusted to pH 10 using 10% Na2​CO3​ or dilute NaOH. Wash the organic phase (containing the free base) at least three times with a mildly basic aqueous solution to ensure complete removal of the resolving agent before introducing anhydrous HCl.

Experimental Workflows & Protocols
Protocol A: Chiral Resolution via L-DBTA and Anhydrous Salt Formation

This self-validating protocol ensures high enantiomeric purity and prevents ester hydrolysis.

  • Salt Formation: Dissolve 1.0 eq of racemic ethyl 3-amino-3-cyclopropylpropanoate in anhydrous ethanol ( 10 vol ). Heat the mixture to 60∘C .

  • Resolution Agent Addition: Slowly add a solution of 1.0 eq of Dibenzoyl-L-tartaric acid (L-DBTA) dissolved in anhydrous ethanol.

  • Thermodynamic Crystallization: Maintain the solution at 60∘C for 1 hour, then cool to 20∘C at a strict, controlled rate of 5∘C/hour . Causality note: This slow ramp prevents the kinetic entrapment of the (3S)-isomer. Stir for an additional 12 hours at 20∘C .

  • Filtration: Filter the precipitate. The solid cake is the desired (3R)-ester-L-DBTA salt. The mother liquor contains predominantly the (3S)-isomer.

  • Neutralization (Critical Step): Suspend the solid in dichloromethane ( 10 vol ) and add 10% Na2​CO3​ (aq) under vigorous stirring until the aqueous layer reaches pH 10.

    • Validation: Test the aqueous layer with pH paper. If pH < 10, add more base. Extract the organic layer. Wash the organic layer with water ( 2×5 vol ) to remove any residual DBTA.

  • Drying: Dry the organic layer over anhydrous Na2​SO4​ . Filter and concentrate under reduced pressure to yield the pure free base.

  • Anhydrous HCl Salt Formation: Redissolve the free base in anhydrous diethyl ether or ethyl acetate. Dropwise add 1.1 eq of 2M HCl in ethanol (strictly anhydrous) at 0∘C .

  • Isolation: Filter the resulting white precipitate, wash with cold ether, and dry under vacuum to yield pure ethyl (3R)-3-amino-3-cyclopropylpropanoate hydrochloride.

Visualizations

ResolutionWorkflow Racemic Racemic Ethyl 3-amino-3- cyclopropylpropanoate DBTA Add L-DBTA in EtOH (60°C to 20°C) Racemic->DBTA Crystallization Thermodynamic Crystallization DBTA->Crystallization MotherLiquor Mother Liquor (3S)-Enantiomer Crystallization->MotherLiquor Filtration SolidSalt Solid Precipitate (3R)-Ester L-DBTA Salt Crystallization->SolidSalt Filtration Neutralization Neutralization (pH 10) Na2CO3 / DCM Extraction SolidSalt->Neutralization AnhydrousHCl Anhydrous HCl in EtOH (0°C) Neutralization->AnhydrousHCl PureProduct Ethyl (3R)-3-amino-3- cyclopropylpropanoate HCl (>99% ee) AnhydrousHCl->PureProduct

Workflow for the chiral resolution and anhydrous salt formation of 3-CPA esters.

ImpurityPathway Moisture Adventitious Moisture During Salt Formation AcidCat Acid-Catalyzed Ester Hydrolysis Moisture->AcidCat FreeAcid Impurity: 3-CPA Free Acid (m/z 129.1) AcidCat->FreeAcid Prevention1 Use Anhydrous HCl in EtOH AcidCat->Prevention1 Mitigation IncompleteWash Aqueous Wash pH < 9 During Neutralization Lipophilic L-DBTA Remains Protonated/Lipophilic IncompleteWash->Lipophilic ResidualDBTA Impurity: Residual Resolving Agent Lipophilic->ResidualDBTA Prevention2 Strict pH 10 Adjustment Lipophilic->Prevention2 Mitigation

Causality pathway of common impurities and targeted mitigation strategies.

References
  • Title: WO2001044168A1 - Preparation of 3-amino-3-cyclopropylpropanoate esters - Google Patents Source: google.com URL: 1

  • Title: EP1237846B1 - Preparation of 3-amino-3-cyclopropylpropanoate ... Source: google.com URL: 2

  • Title: WO2023062504A1 - Process for the preparation of zanubrutinib - Google Patents Source: google.com URL: 3

Sources

Optimization

Technical Support Center: Resolving Solubility Issues with Ethyl (3R)-3-amino-3-cyclopropylpropanoate Hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the solubility of functionalized amino acid ester hydrochlorides.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the solubility of functionalized amino acid ester hydrochlorides. Ethyl (3R)-3-amino-3-cyclopropylpropanoate hydrochloride is a highly valuable β -amino acid building block, but its physicochemical properties—specifically the dichotomy between its lipophilic cyclopropyl ester backbone and its highly polar ammonium chloride salt—often lead to frustrating workflow bottlenecks.

This guide is designed to move beyond simple troubleshooting by explaining the causality behind these solubility failures and providing self-validating experimental protocols to keep your syntheses moving forward.

Part 1: Diagnostic FAQs – Understanding the Causality of Solubility Failures

Q1: Why is ethyl (3R)-3-amino-3-cyclopropylpropanoate hydrochloride completely insoluble in my organic coupling solvent (e.g., DCM, EtOAc)? A1: The insolubility is a direct result of the compound's crystal lattice energy. As a hydrochloride salt, the molecule exists as an ionic pair (ammonium cation and chloride anion). Non-polar and moderately polar organic solvents like dichloromethane (DCM) or ethyl acetate (EtOAc) lack the dielectric constant required to disrupt these strong electrostatic ion-dipole interactions. Salt formation fundamentally alters physicochemical properties, significantly decreasing solubility in lipophilic organic solvents while increasing aqueous solubility 1. To dissolve the compound in organic media, you must neutralize the salt to generate the lipophilic free base.

Q2: Can I just heat the suspension in DMF or DCM to force dissolution? A2: Heating alone is insufficient and potentially detrimental. While heating in N,N-dimethylformamide (DMF) might temporarily increase partial solvation, the amine remains protonated. The non-availability of the free amino group in this protonated state restricts its use as a nucleophile in amide bond formation 2. Heating a suspended salt in the presence of coupling reagents will only lead to reagent degradation.

Q3: Why does my compound sometimes turn into a sticky, intractable mass on the benchtop? A3: This is a classic manifestation of hygroscopicity. Hydrochloride salts can rapidly absorb atmospheric moisture, leading to deliquescence (dissolving in absorbed water) and altering the salt-to-base ratio, which directly impacts pharmacokinetics and downstream reactivity 3. The steric profile of the cyclopropyl ring disrupts optimal crystal packing, making the lattice prone to moisture ingress. Solution: Store the compound in a desiccator at -20°C. If it gels, azeotropic drying with absolute ethanol and toluene under reduced pressure will recover the solid.

Part 2: Quantitative Solvent Selection Matrix

To successfully manipulate this compound, you must select your solvent and state (Salt vs. Free Base) based on the downstream application.

Table 1: Physicochemical State Comparison & Solvent Compatibility

ParameterHydrochloride Salt FormFree Base FormMechanistic Rationale
Aqueous Solubility High (>50 mg/mL)Low (<1 mg/mL)Ion-dipole interactions strongly solvate the charged ammonium species in water.
DCM / EtOAc Solubility InsolubleHighLack of dielectric constant in organic solvents prevents disruption of the ionic crystal lattice.
DMF / DMSO Solubility Moderate (Suspension)High (Homogeneous)Polar aprotic solvents partially solvate the salt but require base to achieve full dissolution.
Amine Nucleophilicity None (Protonated)High (Active)The lone pair on the nitrogen is locked by the proton in the salt form, preventing coupling reactions.

Part 3: Experimental Workflows & Troubleshooting Protocols

Depending on your synthetic goal, you must choose between neutralizing the compound directly in the reaction flask (In-Situ ) or isolating the pure free base beforehand (Ex-Situ ).

G A Solubility Issue: Ethyl (3R)-3-amino-3-cyclopropylpropanoate HCl B Determine Downstream Application A->B C Amide/Peptide Coupling (Requires Nucleophilic Amine) B->C Synthesis D Isolation / Purification (Requires Lipophilic State) B->D Isolation E In-Situ Neutralization Add 1.2-1.5 eq DIPEA in DMF or DCM C->E F Ex-Situ Freebasing Biphasic Extraction (sat. NaHCO3 / EtOAc) D->F G Proceed to Coupling (Homogeneous Solution) E->G H Concentrate Organic Layer (Yields Pure Free Base) F->H

Decision matrix for resolving amino acid ester HCl solubility based on downstream application.

Protocol A: In-Situ Neutralization for Amide/Peptide Coupling

Causality: For standard amide bond formations, isolating the free base is unnecessary and risks degradation. We can drive the equilibrium toward the soluble free base directly in the reaction vessel using a non-nucleophilic tertiary amine.

Step-by-Step Methodology:

  • Suspension: Add 1.0 eq of ethyl (3R)-3-amino-3-cyclopropylpropanoate hydrochloride to a dry, argon-purged reaction flask. Add anhydrous DMF to achieve a 0.1 M concentration.

    • Validation: The mixture will appear as a cloudy, heterogeneous suspension.

  • Base Addition: Add 1.5 eq of N,N-Diisopropylethylamine (DIPEA).

    • Validation: Upon stirring for 5–10 minutes, the cloudy suspension will transition into a clear, homogeneous solution. This visual cue validates the successful deprotonation of the substrate and the formation of the soluble free base.

  • Coupling: Proceed immediately by adding your pre-activated carboxylic acid (e.g., using HATU or EDC/HOBt).

    • Validation: Monitor the reaction via TLC or LC-MS; the disappearance of the free amine spot indicates successful coupling.

Note on Base Selection: Do not use Triethylamine (TEA) if working in DCM. TEA-HCl is highly insoluble in DCM and will co-precipitate, physically trapping your starting material. DIPEA is sterically hindered and its conjugate acid salt is significantly more soluble in organic media.

Protocol B: Ex-Situ Isolation of the Free Base (Biphasic Extraction)

Causality: When absolute purity of the free amine is required (e.g., sensitive organocatalysis or asymmetric synthesis), pre-generation of the free base is mandatory, as the salt itself is unreactive under neutral organic conditions 4.

Step-by-Step Methodology:

  • Dissolution: Suspend 1.0 g of the hydrochloride salt in 10 mL of deionized water.

    • Validation: The solid should dissolve completely, yielding a clear aqueous solution.

  • Neutralization: Slowly add saturated aqueous sodium bicarbonate ( NaHCO3​ ) dropwise while stirring.

    • Validation: Monitor for CO2​ effervescence. Continue addition until bubbling ceases and the aqueous layer tests at pH 8.0–8.5. The solution will become milky as the lipophilic free base precipitates.

  • Extraction: Add 15 mL of ethyl acetate (EtOAc) to the mixture. Transfer to a separatory funnel, shake vigorously, and allow the phases to separate.

    • Validation: A sharp phase boundary indicates successful partitioning. Extract the aqueous layer two more times with 10 mL EtOAc.

  • Washing & Drying: Combine the organic (EtOAc) layers and wash with 10 mL of brine. Separate the organic layer and add 2.0 g of anhydrous sodium sulfate ( Na2​SO4​ ).

    • Validation: The Na2​SO4​ should be free-flowing, indicating complete removal of residual water.

  • Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure at 30°C.

    • Validation: A clear oil or low-melting solid remains, confirming the successful isolation of the highly soluble free base.

References

  • Source: Taylor & Francis (tandfonline.com)
  • Source: uni-regensburg.
  • Source: uspto.
  • Source: mdpi.

Sources

Troubleshooting

ethyl (3R)-3-amino-3-cyclopropylpropanoate hydrochloride degradation under basic conditions

From the desk of the Senior Application Scientist Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with ethyl (3R)-3-amino-3-cyclopropylpropanoate h...

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Author: BenchChem Technical Support Team. Date: March 2026

From the desk of the Senior Application Scientist

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with ethyl (3R)-3-amino-3-cyclopropylpropanoate hydrochloride. This document addresses common questions and troubleshooting scenarios related to the degradation of this compound under basic conditions. Our goal is to provide not just protocols, but the underlying scientific reasoning to empower you in your experimental work.

Section 1: Frequently Asked Questions (FAQs) - Foundational Knowledge

This section covers the fundamental principles governing the stability and degradation of your compound.

Q1: What is the primary degradation pathway for ethyl (3R)-3-amino-3-cyclopropylpropanoate hydrochloride under basic conditions?

The primary and most anticipated degradation pathway under basic conditions is the hydrolysis of the ethyl ester functional group.[1] This reaction, commonly known as saponification, involves a nucleophilic attack by a hydroxide ion (from the base) on the carbonyl carbon of the ester. The process is effectively irreversible and yields two products: the corresponding carboxylate salt, (3R)-3-amino-3-cyclopropylpropanoate, and ethanol.[2]

Q2: How does the unique cyclopropyl group influence the ester's stability?

This is a critical consideration. While esters are generally susceptible to base-catalyzed hydrolysis, the presence of an adjacent cyclopropyl group introduces a significant stabilizing effect.[3][4] This increased stability is attributed to hyperconjugation, where the cyclopropane ring's bonding orbitals donate electron density to the anti-bonding orbital of the carbonyl group.[3][4][5] This electronic stabilization makes the carbonyl carbon less electrophilic and therefore less susceptible to nucleophilic attack by hydroxide ions. Consequently, you may find that ethyl (3R)-3-amino-3-cyclopropylpropanoate is substantially more stable under basic conditions than esters with simple alkyl groups (e.g., isopropyl).[4][5]

Q3: Why is a "forced degradation" study necessary for this compound?

Forced degradation, or stress testing, is a regulatory requirement and a cornerstone of pharmaceutical development.[6][7][8] Its purposes are multifaceted:

  • Elucidate Degradation Pathways: It helps to definitively identify the degradation products that are likely to form under storage or handling conditions.[6][9]

  • Develop Stability-Indicating Methods: The degraded samples are crucial for developing and validating analytical methods, such as RP-HPLC, to ensure they can separate the parent drug from all potential degradation products.[10][11] This proves the method is "stability-indicating."

  • Inform Formulation and Packaging: Understanding how the molecule degrades helps in designing a stable drug product formulation and selecting appropriate packaging.[7][12]

Q4: What are the expected chemical structures of the parent compound (in base) and its primary degradation product?

Under basic conditions, the hydrochloride salt of the parent amine will be neutralized to the free amine. The primary degradation product will be the carboxylate salt of the parent acid.

  • Parent Compound (Free Base): Ethyl (3R)-3-amino-3-cyclopropylpropanoate

  • Primary Degradation Product: (3R)-3-amino-3-cyclopropylpropanoic acid (as a salt, e.g., sodium (3R)-3-amino-3-cyclopropylpropanoate if using NaOH)

Section 2: Experimental Design & Protocols

This section provides detailed, field-proven protocols for conducting a forced degradation study and analyzing the results.

Protocol 2.1: Performing a Basic Forced Degradation Study

This protocol is designed to achieve a target degradation of 5-20%, which is ideal for method validation.[6]

Objective: To controllably degrade ethyl (3R)-3-amino-3-cyclopropylpropanoate HCl and generate sufficient quantities of its primary hydrolytic degradant for analytical method development.

Materials:

  • Ethyl (3R)-3-amino-3-cyclopropylpropanoate HCl

  • 0.1 M Sodium Hydroxide (NaOH) solution

  • 0.1 M Hydrochloric Acid (HCl) solution

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade water

  • Class A volumetric flasks and pipettes

  • Calibrated pH meter

  • Heating block or water bath

Step-by-Step Procedure:

  • Prepare Stock Solution: Accurately weigh and dissolve a known amount of ethyl (3R)-3-amino-3-cyclopropylpropanoate HCl in a 50:50 (v/v) mixture of ACN and water to create a 1.0 mg/mL stock solution. Rationale: The organic co-solvent ensures complete solubility of the ester.

  • Initiate Degradation: In a volumetric flask, combine 5.0 mL of the stock solution with 5.0 mL of 0.1 M NaOH. This will result in a final concentration of 0.5 mg/mL of the drug in 0.05 M NaOH.

  • Stress Conditions: Place the flask in a water bath set to 60°C. Rationale: Elevated temperature accelerates the reaction to achieve degradation within a reasonable timeframe. Due to the stability conferred by the cyclopropyl group, room temperature degradation may be exceedingly slow.

  • Time-Point Sampling: Withdraw aliquots (e.g., 1.0 mL) at specific time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Quench the Reaction: Immediately transfer each aliquot into a separate vial containing an equivalent molar amount of acid to neutralize the base. For a 1.0 mL aliquot from a 0.05 M NaOH solution, add 0.5 mL of 0.1 M HCl. This step is critical to stop the degradation process instantly.

  • Prepare for Analysis: Dilute the quenched samples with the mobile phase to a suitable concentration for HPLC analysis (e.g., 50 µg/mL).

  • Control Sample: Prepare a control sample by adding 5.0 mL of the stock solution to 5.0 mL of water (instead of NaOH) and treating it identically to the stressed samples.

Protocol 2.2: Stability-Indicating RP-HPLC Method for Analysis

Objective: To develop a chromatographic method capable of separating the parent compound from its degradation product.

Suggested Starting Conditions:

  • Instrument: HPLC system with a PDA/DAD detector.

  • Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm (or scan for optimal wavelength).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
15.05050
17.0595
20.0595
20.1955
25.0955

Rationale: A gradient is used because the parent ester will be significantly less polar than the resulting carboxylic acid degradant. The acid will elute early, while the ester will be retained longer.

Data Presentation: Example Degradation Summary
Stress ConditionTime (hr)Parent Peak AreaDegradant Peak Area% Parent RemainingMass Balance (%)
0.05 M NaOH, 60°C01,250,4500100.0100.0
0.05 M NaOH, 60°C41,125,300130,15090.099.5
0.05 M NaOH, 60°C81,001,800255,40080.199.8
0.05 M NaOH, 60°C24752,600510,85060.299.3

Note: Mass balance is calculated by comparing the sum of the parent and all degradant peak areas (corrected by response factors, if necessary) at each time point to the initial peak area of the parent.

Section 3: Troubleshooting Guide

Even with robust protocols, unexpected issues can arise. This guide provides a logical framework for troubleshooting common problems.

Q: My compound shows little to no degradation, even after extended stress time. What should I do?

  • Plausible Cause: The combination of the cyclopropyl group's stabilizing effect and mild conditions (low temperature or low base concentration) is likely preventing significant hydrolysis.[3][4]

  • Troubleshooting Steps:

    • Increase Temperature: Incrementally increase the temperature of the water bath (e.g., from 60°C to 80°C). Temperature has an exponential effect on reaction rates.

    • Increase Base Concentration: If increasing temperature is not feasible or effective, consider increasing the NaOH concentration (e.g., from 0.1 M to 1.0 M).

    • Verify Reagent Quality: Ensure your NaOH solution is fresh. Sodium hydroxide solutions can absorb atmospheric CO2 over time, reducing their effective concentration.

Q: The degradation is happening too quickly, and my T=0 sample already shows significant degradation.

  • Plausible Cause: The reaction kinetics are too fast under the chosen conditions for manual sampling. The degradation may be occurring during the sample preparation and quenching steps.

  • Troubleshooting Steps:

    • Decrease Temperature: Perform the experiment at a lower temperature (e.g., 40°C or even room temperature) to slow the reaction rate.

    • Decrease Base Concentration: Use a more dilute base (e.g., 0.01 M NaOH).

    • Pre-chill Solutions: Pre-chill the quenching solution (0.1 M HCl) in an ice bath to ensure the reaction is stopped as rapidly as possible upon addition.

Q: I'm seeing poor chromatographic separation or bad peak shape (e.g., tailing). What are the likely causes?

  • Plausible Cause for Tailing: The free amine in the parent compound or the zwitterionic nature of the degradant can interact with residual silanols on the HPLC column, causing peak tailing.

  • Troubleshooting Steps:

    • Adjust Mobile Phase pH: Ensure the pH of Mobile Phase A is low (e.g., pH 2.5-3.0 with phosphoric or formic acid). At this pH, the amine group will be protonated (R-NH3+), which generally results in better peak shape.

    • Use an Ion-Pairing Reagent: If pH adjustment is insufficient, consider adding a low concentration of an ion-pairing reagent (e.g., sodium dodecyl sulfate) to the mobile phase.

    • Try a Different Column: Some columns are specifically designed for better performance with basic compounds. Consider a column with end-capping or a different stationary phase.

Q: My mass balance is poor (<95%). Where could the missing compound be?

  • Plausible Cause: This suggests that not all species are being detected or that a secondary, undetected degradation pathway is occurring.

  • Troubleshooting Steps:

    • Check Detector Wavelength: The degradation product may have a different UV absorbance maximum than the parent compound. Use a PDA/DAD detector to examine the entire UV spectrum for both peaks and ensure you are detecting both optimally.

    • Investigate Adsorption: The parent compound or degradant might be adsorbing to glassware or HPLC vials. Silanized glassware can mitigate this.

    • Consider Secondary Degradation: Under harsh conditions (high heat and high base concentration), other degradation pathways could be initiated. Analyze the samples with a mass spectrometer (LC-MS) to search for other potential low-level impurities.[10][13]

Section 4: Visualizations

Diagram 1: Base-Catalyzed Hydrolysis Pathway

G cluster_reactants Reactants cluster_products Products Parent Ethyl (3R)-3-amino-3-cyclopropylpropanoate Intermediate Tetrahedral Intermediate Parent->Intermediate Nucleophilic Attack Base Hydroxide Ion (OH⁻) Base->Intermediate Acid (3R)-3-amino-3-cyclopropylpropanoate Alcohol Ethanol Intermediate->Acid Collapse & Loss of Leaving Group Intermediate->Alcohol

Caption: Mechanism of saponification for the target ester.

Diagram 2: Forced Degradation Experimental Workflow

G A Prepare 1.0 mg/mL Stock Solution B Mix Stock with 0.1 M NaOH (Initiate Degradation) A->B C Incubate at 60°C B->C D Withdraw Aliquot at Time Point 't' C->D E Quench with 0.1 M HCl (Stop Reaction) D->E F Dilute to Final Concentration E->F G Analyze via Stability-Indicating HPLC F->G H Calculate % Degradation & Mass Balance G->H

Caption: Step-by-step workflow for the stress testing experiment.

Diagram 3: Troubleshooting Logic for No Degradation

G start Is Degradation < 5%? temp Increase Temperature to 80°C start->temp Yes recheck1 Is Degradation Now Sufficient? temp->recheck1 conc Increase [NaOH] to 1.0 M recheck1->conc No success Proceed with Analysis recheck1->success Yes recheck2 Is Degradation Now Sufficient? conc->recheck2 verify Verify Reagent Quality (Prepare Fresh NaOH) recheck2->verify No recheck2->success Yes

Caption: Decision tree for addressing insufficient degradation.

References

  • Stereoelectronics of ester hydrolysis . (2014, November 25). amphoteros. [Link]

  • Bender, D. M., Peterson, J. A., McCarthy, J. R., Gunaydin, H., Takano, Y., & Houk, K. N. (2008). Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability . Organic Letters, 10(3), 509–511. [Link]

  • Cyclopropanecarboxylic Acid Esters as Potential Prodrugs with Enhanced Hydrolytic Stability | Request PDF . ResearchGate. [Link]

  • Hydrolysis of alkylphenylphosphinanilides in acidic solution: the influence of cyclopropyl groups . RSC Publishing. [Link]

  • Process for the preparation of cyclopropyl carboxylic acid esters and derivatives.
  • Ester Bonds in Prodrugs . ACS Chemical Biology. [Link]

  • Determination of rate of reaction and rate constant of the hydrolysis of ester (ethyl acetate) with alkali(sodium hydroxide) . (2019, September 15). International Journal of Engineering and Technical Research (IJETR). [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects . (2026, February 15). ResolveMass. [Link]

  • Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature . (2023, December 3). Open Access Research Journal of Chemistry and Pharmacy. [Link]

  • Forced degradation studies: A critical lens into pharmaceutical stability . (2025, November 10). Drug Discovery & Development. [Link]

  • Forced Degradation Studies for Biopharmaceuticals . (2026, March 19). Pharmaceutical Technology. [Link]

  • III Analytical Methods . Ministry of the Environment, Government of Japan. [Link]

  • Forced Degradation Studies | ICH Stability Testing . BioPharmaSpec. [Link]

  • Kinetic study of hydrolysis of ethyl acetate using caustic soda . BUE Scholar. [Link]

  • Hydrolysis of Esters . University of Calgary. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation . BioProcess International. [Link]

  • Reaction Rate of the Alkaline Hydrolysis of Ethyl Acetate . J-STAGE. [Link]

  • hydrolysis of esters . Chemguide. [Link]

  • Comparative Study of Kinetics of Saponification of Ethyl Acetate by pH Method and Titration Method . Asian Journal of Pharmaceutical Analysis. [Link]

  • Ester to Acid - Common Conditions . Organic Chemistry Portal. [Link]

  • Ethyl 3-amino-3-cyclopropylbutanoate hydrochloride . Chemspace. [Link]

  • Ethyl 3-amino-3-cyclopropylprop-2-enoate . PubChem. [Link]

  • Campbell, J. M., Lee, M., Mullens, B., St-Onge, L., & Waterman, K. C. (2019). The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine . Journal of Pharmaceutical Sciences, 108(9), 2858–2864. [Link]

  • Revolutionizing Stability-Indicating Analysis: Advanced RP-HPLC Strategies for Pharmaceutical Excellence . (2025, May 27). Journal of Chromatographic Science. [Link]

  • Stability indicating rp hplc method development and validation for simultaneous estimation of levodropropazine and chlorpheniramine maleate in bulk and their pharmaceutical dosage forms . Slideshare. [Link]

  • Development and Validation of RP-HPLC-DAD Stability Indicating Related Substances Method for the Estimation of Impurities of Nor . (2017, July 13). Longdom Publishing. [Link]

  • stability indicating method development and validation for the quantification of isoproterenol hcl in bulk and its formulation by rp-hplc using pda detection . (2018, September 18). Journal of Pharmaceutical and Scientific Innovation. [Link]

  • Testing the degradation effects of three reagents on various antineoplastic compounds . (2015, August 15). Journal of Oncology Pharmacy Practice. [Link]

  • ethyl (3S)-3-amino-3-cyclopentylpropanoate hydrochloride — Chemical Substance Information . NextSDS. [Link]

  • Analytical methods . ChemTHEATRE. [Link]

  • Stability-indicating methods applied in the separation and characterization of the main degradation product of propafenone . (2020, April 18). ResearchGate. [Link]

  • Method for producing amino acid ester hydrochloride.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Method Validation for Ethyl (3R)-3-amino-3-cyclopropylpropanoate Hydrochloride

In the landscape of pharmaceutical development, the assurance of a drug substance's identity, purity, and strength is paramount. For chiral molecules such as ethyl (3R)-3-amino-3-cyclopropylpropanoate hydrochloride, a ke...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the assurance of a drug substance's identity, purity, and strength is paramount. For chiral molecules such as ethyl (3R)-3-amino-3-cyclopropylpropanoate hydrochloride, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), the analytical methods underpinning this assurance must be rigorously validated. This guide provides an in-depth, experience-driven comparison of a validated High-Performance Liquid Chromatography (HPLC) method against viable alternatives, grounded in the principles of scientific integrity and regulatory compliance.

Our focus is to move beyond a simple recitation of protocols and delve into the causality behind experimental design. Every analytical method is a system, and its validation is the process of proving that the system is fit for its intended purpose.[1] This guide is structured to provide researchers, scientists, and drug development professionals with a practical framework for developing and validating robust analytical methods for chiral amines.

The Analytical Challenge: Enantiomeric Purity and Stability

Ethyl (3R)-3-amino-3-cyclopropylpropanoate hydrochloride possesses a chiral center, meaning it exists as a pair of non-superimposable mirror images (enantiomers). In pharmaceutical applications, it is common for one enantiomer to exhibit the desired therapeutic effect while the other may be inactive or even cause adverse effects.[2] Therefore, the primary analytical objective is not only to quantify the compound but also to confirm its enantiomeric purity. Furthermore, the method must be "stability-indicating," meaning it can resolve the active ingredient from any potential impurities or degradation products that may arise during manufacturing or storage.[3][4][5]

A Validated Chiral HPLC Method: Design and Rationale

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis due to its high resolution and sensitivity.[4] For chiral separations, HPLC equipped with a Chiral Stationary Phase (CSP) is the most effective and widely used technique.[6][7]

Chromatographic System & Conditions

The selection of the CSP is the most critical parameter. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are exceptionally versatile for separating a wide range of chiral compounds, including amines.[6][7]

Parameter Condition Justification
Instrument HPLC System with UV DetectorStandard, robust instrumentation for pharmaceutical QC.
Column Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) (250 x 4.6 mm, 5 µm)Proven high enantioselectivity for chiral amines and their derivatives.[6]
Mobile Phase n-Hexane / Isopropanol / Diethylamine (85:15:0.1, v/v/v)Normal-phase chromatography is often superior for chiral separations on polysaccharide CSPs. Isopropanol acts as the polar modifier, and diethylamine is a basic additive used to improve the peak shape of the basic amine analyte by minimizing tailing.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and resolution.
Column Temp. 25°CControlled temperature ensures reproducible retention times and selectivity.
Detection UV at 220 nmThe analyte lacks a strong chromophore, so detection in the low UV range is necessary for adequate sensitivity.
Injection Vol. 10 µLA typical injection volume to avoid column overloading while ensuring a good detector response.

The Validation Protocol: A Self-Validating System

Method validation demonstrates that an analytical procedure is suitable for its intended purpose.[1] The following protocols are designed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][8][9]

Specificity and Forced Degradation

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients.[10] A forced degradation study is the most effective way to demonstrate this.[3][11] The goal is to achieve 5-20% degradation of the API to ensure that potential degradation products are generated and can be chromatographically resolved.[5][10]

Experimental Protocol: Forced Degradation

  • Prepare Stock Solution: Dissolve ethyl (3R)-3-amino-3-cyclopropylpropanoate HCl in a suitable solvent (e.g., methanol) to a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N HCl. Heat at 80°C for 4 hours. Cool, neutralize with 1N NaOH, and dilute to a final concentration of 0.1 mg/mL.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N NaOH. Heat at 80°C for 2 hours. Cool, neutralize with 1N HCl, and dilute to a final concentration of 0.1 mg/mL.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 30% H₂O₂. Store at room temperature for 24 hours. Dilute to a final concentration of 0.1 mg/mL.

  • Thermal Degradation: Expose the solid powder to 105°C for 48 hours. Dissolve and dilute to a final concentration of 0.1 mg/mL.

  • Photolytic Degradation: Expose the stock solution to UV light (254 nm) for 24 hours. Dilute to a final concentration of 0.1 mg/mL.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using the developed HPLC method.

  • Acceptance Criteria: The method is specific if the main analyte peak is resolved from all degradation product peaks with a resolution (Rs) > 1.5. Peak purity analysis (using a Diode Array Detector) should confirm the homogeneity of the analyte peak.

Linearity

Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte.

Experimental Protocol: Linearity

  • Prepare a stock solution of the analyte at 1 mg/mL.

  • Perform serial dilutions to prepare at least five concentrations across the desired range (e.g., 50% to 150% of the target concentration). For an assay, this could be 50, 75, 100, 125, and 150 µg/mL.

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area versus concentration.

  • Perform linear regression analysis.

Hypothetical Linearity Data

Concentration (µg/mL)Mean Peak Area (n=3)
50248500
75374100
100499800
125623500
150751200
Correlation Coefficient (r²) 0.9998
Y-intercept -520

Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999.

Accuracy (Recovery)

Accuracy is the closeness of the test results to the true value. It is assessed using a recovery study on a spiked placebo.

Experimental Protocol: Accuracy

  • Prepare a placebo mixture (containing all formulation excipients except the API).

  • Spike the placebo with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each level in triplicate.

  • Extract the analyte from the spiked placebo and analyze using the HPLC method.

  • Calculate the percentage recovery.

Hypothetical Accuracy Data

Spiked LevelAmount Added (mg)Amount Recovered (mg, mean, n=3)% Recovery% RSD
80%8.07.9599.4%0.45%
100%10.010.03100.3%0.31%
120%12.011.9299.3%0.52%

Acceptance Criteria: Mean recovery should be within 98.0% to 102.0%, with a Relative Standard Deviation (%RSD) ≤ 2.0%.

Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

Experimental Protocol: Precision

  • Repeatability (Intra-day Precision): Analyze six replicate samples of the analyte at 100% of the target concentration on the same day, under the same conditions.

  • Intermediate Precision (Inter-day Ruggedness): Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.

  • Calculate the %RSD for the results.

Hypothetical Precision Data

Precision TypeAssay Result (% Label Claim)Mean% RSD
Repeatability 99.8, 100.2, 99.5, 100.5, 99.9, 100.1100.0%0.35%
Intermediate 100.5, 101.0, 99.9, 100.3, 100.8, 100.1100.4%0.41%

Acceptance Criteria: %RSD ≤ 2.0%.

LOD & LOQ

The Limit of Detection (LOD) is the lowest amount of analyte that can be detected but not necessarily quantitated. The Limit of Quantitation (LOQ) is the lowest amount that can be determined with acceptable precision and accuracy.

Experimental Protocol: LOD & LOQ (Based on Signal-to-Noise)

  • Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • This can be done by injecting a series of dilute solutions and measuring the S/N ratio using the instrument's software.

Hypothetical LOD & LOQ Data

ParameterConcentrationS/N Ratio
LOD 0.05 µg/mL~3:1
LOQ 0.15 µg/mL~10:1

Acceptance Criteria: S/N ratio should be approximately 3 for LOD and 10 for LOQ. Precision at the LOQ level should have an RSD ≤ 10%.

Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Experimental Protocol: Robustness

  • Systematically alter key parameters one at a time:

    • Flow Rate (± 0.1 mL/min)

    • Mobile Phase Composition (e.g., Isopropanol ± 2%)

    • Column Temperature (± 5°C)

  • Analyze a system suitability solution under each condition.

  • Evaluate the impact on retention time, peak area, and resolution.

Acceptance Criteria: System suitability parameters (e.g., resolution, tailing factor) must still pass under all varied conditions. Retention time shifts are expected, but peak resolution and integrity must be maintained.

Visualizing the Validation Workflow

A clear workflow ensures all validation parameters are systematically addressed.

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2 R1) cluster_2 Finalization Dev Develop Chiral HPLC Method Specificity Specificity (Forced Degradation) Dev->Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Report Validation Report Robustness->Report SOP Standard Operating Procedure (SOP) Report->SOP Tech_Choice_Diagram Start Need to Analyze Chiral Amine? IsVolatile Is the Analyte Volatile/Thermally Stable? Start->IsVolatile HighThroughput Is High Throughput a Critical Priority? IsVolatile->HighThroughput No GC Consider GC (with derivatization) IsVolatile->GC Yes GreenChem Is 'Green Chemistry' a Major Goal? HighThroughput->GreenChem Yes HPLC Use Validated HPLC Method HighThroughput->HPLC No UHPLC Consider UHPLC GreenChem->UHPLC No SFC Consider SFC GreenChem->SFC Yes NoGC GC is Not Suitable

Sources

Comparative

Enantiomeric Excess Determination for Ethyl (3R)-3-amino-3-cyclopropylpropanoate Hydrochloride: A Comparative Methodological Guide

Introduction and Analytical Challenges Ethyl (3R)-3-amino-3-cyclopropylpropanoate hydrochloride is a highly valuable chiral β -amino acid ester intermediate, frequently utilized in the synthesis of advanced active pharma...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Analytical Challenges

Ethyl (3R)-3-amino-3-cyclopropylpropanoate hydrochloride is a highly valuable chiral β -amino acid ester intermediate, frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), including platelet aggregation inhibitors and antiviral therapeutics[1][2].

From an analytical perspective, determining the enantiomeric excess (ee) of this molecule presents specific challenges. The presence of a primary amine (typically stabilized as a hydrochloride salt) and an adjacent sterically demanding cyclopropyl ring creates a unique electronic environment. Furthermore, the ester functionality precludes the use of analytical methods designed solely for free carboxylic acids. This guide provides an objective, causality-driven comparison of three robust analytical methodologies—Chiral HPLC, Chiral GC, and NMR Spectroscopy—enabling researchers to select and validate the optimal protocol for their specific workflow.

Comparative Analysis of Analytical Modalities

Direct Chiral HPLC (The Gold Standard)

High-Performance Liquid Chromatography (HPLC) utilizing chiral stationary phases (CSPs) remains the most authoritative method for the ee determination of β -amino acid derivatives[3]. For primary amines, crown ether-based columns (e.g., Daicel Crownpak CR(+)) are highly specific.

  • The Causality of the Method: The separation mechanism relies on the formation of transient, diastereomeric inclusion complexes between the protonated primary amine (ammonium ion, −NH3+​ ) and the chiral crown ether cavity[4]. To ensure complete protonation of the ethyl 3-amino-3-cyclopropylpropanoate, the mobile phase must be maintained at a highly acidic pH (typically pH 1–2 using perchloric acid). Failure to maintain this pH results in incomplete complexation, severe peak broadening, and a complete loss of enantiomeric resolution.

Chiral GC-FID (High-Resolution Alternative)

Gas Chromatography (GC) offers exceptional theoretical plate counts but requires the analyte to be volatile and thermally stable. The hydrochloride salt of our target molecule is non-volatile.

  • The Causality of the Method: Chemical derivatization is mandatory. Freebasing followed by N-trifluoroacetylation using trifluoroacetic anhydride (TFAA) masks the primary amine[4]. This critical step prevents intermolecular hydrogen bonding (which causes peak tailing) and increases volatility. Furthermore, the strongly electron-withdrawing trifluoroacetyl group stabilizes the adjacent chiral center, preventing heat-catalyzed racemization during vaporization.

1 H-NMR Spectroscopy with Dynamic Covalent Assemblies

For high-throughput screening where chromatographic run times are a bottleneck, NMR spectroscopy using chiral solvating agents (CSAs) is a powerful alternative[5].

  • The Causality of the Method: The primary amine of the analyte reacts with 2-formylphenylboronic acid (2-FPBA) and enantiopure (R)-BINOL to form a dynamic diastereomeric iminoboronate complex[5][6]. The steric bulk of the cyclopropyl group interacts differentially with the chiral cleft of (R)-BINOL, causing a distinct anisotropic shielding effect. This resolves the proton signals of the (3R) and (3S) enantiomers into distinct peaks, allowing ee calculation via simple integration.

Data Presentation: Comparative Performance Matrix

Analytical MethodSeparation MechanismSample PreparationResolution ( Rs​ )Run TimePrimary Advantage
Direct Chiral HPLC Crown ether inclusion complexDirect dissolution (Aqueous, pH 1.5)> 1.5 (Baseline)15–30 minNo derivatization required; zero risk of racemization.
Chiral GC-FID Hydrogen bonding (Chirasil-Val)Freebasing + N-Trifluoroacetylation> 2.0 (High)10–20 minExtremely high theoretical plate count; sharp peaks.
1 H-NMR (CSA) Diastereomeric iminoboronate assemblyFreebasing + Mixing with HostN/A (Spectral shift)< 5 minRapid high-throughput screening; low solvent waste.

Method Selection and Workflow Visualizations

MethodSelection Start Sample: Ethyl (3R)-3-amino-3- cyclopropylpropanoate HCl Q1 High-Throughput Screening Needed? Start->Q1 Q2 Derivatization Acceptable? Q1->Q2 No NMR 1H-NMR with 2-FPBA/(R)-BINOL Rapid Screening Q1->NMR Yes HPLC Chiral HPLC (Crownpak CR+) Gold Standard Q2->HPLC No (Direct Analysis) GC Chiral GC (TFA Derivatization) High Resolution Q2->GC Yes (Volatilization)

Decision matrix for selecting the optimal ee determination method based on analytical constraints.

Workflow cluster_direct Direct Analysis cluster_deriv Derivatization Analysis Sample HCl Salt Sample Buffer Aqueous Buffer (pH 1-2) Sample->Buffer Freebase Freebasing (Et3N) Sample->Freebase HPLC Chiral HPLC (Crown Ether Phase) Buffer->HPLC TFAA TFAA Reaction (N-Trifluoroacetylation) Freebase->TFAA GC Chiral GC-FID (Chirasil-Val) TFAA->GC

Comparative workflow illustrating direct aqueous HPLC analysis versus GC derivatization steps.

Experimental Protocols (Self-Validating Workflows)

Protocol 1: Direct Chiral HPLC Analysis

System Suitability Check: Always inject a racemic standard of ethyl 3-amino-3-cyclopropylpropanoate HCl prior to the test sample to verify baseline resolution ( Rs​>1.5 ).

  • Column Preparation: Install a Crownpak CR(+) column (150 mm x 4.6 mm, 5 μ m).

  • Mobile Phase: Prepare an aqueous solution of perchloric acid ( HClO4​ ) adjusted to pH 1.5. Run isocratically.

  • Parameters: Set the flow rate to 0.5 mL/min. Maintain the column compartment at 0∘C to 5∘C . Note: Sub-ambient temperatures thermodynamically stabilize the transient diastereomeric inclusion complex, drastically improving resolution[4].

  • Sample Preparation: Dissolve 1 mg of the HCl salt directly in 1 mL of the mobile phase. Do not freebase the sample; maintaining the salt form prevents base-catalyzed racemization.

  • Detection & Validation: Monitor UV absorbance at 210 nm. Calculate the enantiomeric excess using the integrated peak areas:

    ee(%)=Area(3R)+Area(3S)Area(3R)−Area(3S)​×100
Protocol 2: Chiral GC-FID via N-Trifluoroacetylation
  • Freebasing: Suspend 5 mg of the sample in 1 mL of anhydrous dichloromethane (DCM). Add 1.2 equivalents of triethylamine ( Et3​N ) to liberate the free base.

  • Derivatization: Add 50 μ L of trifluoroacetic anhydride (TFAA). Stir at room temperature for 30 minutes.

  • Quenching: Evaporate the mixture to dryness under a gentle nitrogen stream to remove excess TFAA and volatile byproducts. Reconstitute the residue in 1 mL of GC-grade hexane.

  • GC Conditions: Inject 1 μ L onto a Chirasil-Val column (25 m x 0.25 mm). Use Helium as the carrier gas (20 psi). Program the oven: 80∘C for 2 min, then ramp to 150∘C at 5∘C/min [4].

  • Detection: Analyze using a Flame Ionization Detector (FID).

Protocol 3: 1 H-NMR Determination via Iminoboronate Assembly
  • Host Solution Preparation: In a 5 mL volumetric flask, dissolve 50 mM of 2-FPBA and 50 mM of (R)-BINOL in CDCl3​ [5]. Add 4Å molecular sieves to the flask. Note: The sieves are a critical internal control; they sequester water generated during imine formation, preventing the equilibrium from shifting back toward hydrolysis.

  • Sample Preparation: Freebase the analyte and prepare a 60 mM solution in CDCl3​ . The amine must be in slight excess relative to the host to prevent kinetic resolution artifacts[5].

  • Assembly: Mix 0.3 mL of the host solution with 0.3 mL of the sample solution directly in an NMR tube. The dynamic covalent assembly forms instantaneously at room temperature[6].

  • Acquisition & Analysis: Acquire a standard 1 H-NMR spectrum (minimum 16 scans). Integrate the distinct diastereomeric peaks (typically the cyclopropyl methine proton or the ester −CH2​− quartet) to determine the diastereomeric ratio, which directly correlates to the ee.

References

  • Google Patents (WO2001044168A1)
  • Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment Journal of Chemical Education URL:[Link]

  • Google Patents (WO2021167882A1)
  • Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography Herald Scholarly Open Access URL:[Link]

  • A concise synthesis of single‐enantiomer β ‐lactams and β ‐amino acids using Rhodococcus globerulus Chirality / Wiley Online Library URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

ethyl (3R)-3-amino-3-cyclopropylpropanoate hydrochloride proper disposal procedures

As a Senior Application Scientist, I approach chemical management and laboratory safety not merely as regulatory compliance, but as an extension of scientific rigor. Ethyl (3R)-3-amino-3-cyclopropylpropanoate hydrochlori...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach chemical management and laboratory safety not merely as regulatory compliance, but as an extension of scientific rigor. Ethyl (3R)-3-amino-3-cyclopropylpropanoate hydrochloride (CAS: 2193052-23-0) [1] is a highly valuable chiral building block frequently utilized in peptide synthesis and advanced drug discovery. However, its specific structural features—an ester linkage, a cyclopropyl ring, and a hydrochloride salt form—dictate precise handling and disposal protocols.

To ensure operational excellence and environmental safety, this guide provides the mechanistic reasoning behind proper disposal procedures, ensuring your laboratory maintains a self-validating safety system.

Chemical Profiling & Hazard Causality

Before executing any disposal protocol, it is critical to understand why the compound behaves the way it does. The hydrochloride salt significantly enhances the compound's aqueous solubility through ion-dipole interactions[2]. If improperly flushed down a municipal sink, the compound dissociates rapidly, altering local pH and introducing bioactive organic amines into aquatic ecosystems.

Furthermore, the ester moiety is susceptible to hydrolysis under extreme pH conditions, which can release free carboxylic acids and ethanol, complicating waste stream profiling. Therefore, thermal destruction (incineration) is the authoritative gold standard for this class of compounds[3].

Table 1: Physicochemical & Hazard Summary

PropertyValue / CharacteristicCausality / Impact on Handling
Chemical Name Ethyl (3R)-3-amino-3-cyclopropylpropanoate HClChiral β -amino ester; requires stereocontrol and moisture-free storage.
CAS Number 2193052-23-0[1]Essential identifier for Environmental Health & Safety (EHS) manifesting.
Physical State Solid (Crystalline Powder)Prone to aerosolization; mandates handling under local exhaust ventilation.
Solubility High aqueous solubility[2]Dissociates readily; poses an environmental mobility risk if introduced to drains.
Hazard Class Irritant (Skin, Eye, Respiratory)[4]Necessitates strict PPE (nitrile gloves, safety goggles, lab coat).

Operational Workflow: Disposal Decision Matrix

The physical state of the waste dictates its logistical routing. Because the compound contains a chloride ion, its liquid waste must be segregated into halogenated streams. This ensures that disposal facilities utilize specialized scrubbers during incineration to capture corrosive hydrogen chloride gas[3].

G N1 Waste Generation: Ethyl (3R)-3-amino-3-cyclopropylpropanoate HCl N2 Physical State of Waste? N1->N2 N3 Solid (Powder/Crystals) N2->N3 Solid N4 Liquid (Solution) N2->N4 Liquid N5 Double-bag or place in compatible HDPE solid waste bin N3->N5 N6 Route to Halogenated Solvent Waste (due to Cl-) N4->N6 N7 Label: 'Toxic/Irritant Solid' CAS: 2193052-23-0 N5->N7 N8 Label: 'Halogenated Organic Liquid' Contains HCl salt N6->N8 N9 EHS Collection & High-Temperature Incineration N7->N9 N8->N9

Disposal decision matrix for ethyl (3R)-3-amino-3-cyclopropylpropanoate HCl waste streams.

Standard Operating Procedures (SOP): Disposal & Spill Management

The following protocols are designed as self-validating systems. By incorporating chemical neutralization and pH verification, you ensure that the hazard has been definitively mitigated, rather than merely moved.

Protocol A: Solid Spill Cleanup and Disposal

Use this procedure if the neat powder is spilled on a benchtop or inside a fume hood.

  • Risk Assessment & PPE: Don double nitrile gloves, tight-fitting safety goggles, and ensure the fume hood sash is lowered. If the spill is outside a hood, use an N95 or P100 particulate respirator. Causality: The powder is a documented respiratory and ocular irritant[5].

  • Containment (No Dry Sweeping): Do not dry sweep the powder. Dry sweeping aerosolizes the active intermediate. Instead, gently cover the spill with damp, chemically inert absorbent pads.

  • Collection: Carefully transfer the absorbed material into a rigid, sealable high-density polyethylene (HDPE) container. Causality: HDPE is chemically inert to mild acids and organic salts, preventing container degradation.

  • Chemical Neutralization: Wash the spill area with a freshly prepared 5% sodium bicarbonate ( NaHCO3​ ) aqueous solution. Causality: The bicarbonate neutralizes any residual hydrochloride salt at the molecular level, converting it to the less hazardous free base, water, and sodium chloride[3].

  • System Validation: Touch a strip of universal pH indicator paper to the final wipe-down surface. A neutral pH (6.5–7.5) confirms the complete destruction and removal of the acidic hydrochloride residue.

  • Manifesting: Label the container explicitly: "Hazardous Solid Waste: Ethyl (3R)-3-amino-3-cyclopropylpropanoate hydrochloride, CAS 2193052-23-0. Irritant."

Protocol B: Liquid Waste Segregation (Reaction Mixtures)

Use this procedure for disposing of the compound when dissolved in solvents (e.g., post-reaction filtrates).

  • Quenching: Ensure all reactive intermediates in your mixture are fully quenched (e.g., using a mild aqueous workup) before transferring to a waste carboy.

  • Segregation into Halogenated Streams: Pour the mixture exclusively into a designated "Halogenated Organic Waste" container. Causality: Even if the primary solvent is non-halogenated (like ethyl acetate or methanol), the stoichiometric presence of the chloride ion from the HCl salt mandates halogenated classification. Mixing this into a non-halogenated stream can cause catastrophic corrosion in municipal incinerators and violate environmental emission permits.

  • Secondary Containment: Store the waste carboy in a secondary polyethylene containment tray. Causality: This prevents environmental release into floor drains in the event of primary container failure or over-pressurization.

References

  • Synthesis of Amino Acid Ester Isocyanates. Organic Syntheses Procedure. Available at:[Link]

Sources

Handling

Personal protective equipment for handling ethyl (3R)-3-amino-3-cyclopropylpropanoate hydrochloride

As a Senior Application Scientist, this guide provides a comprehensive framework for the safe handling of ethyl (3R)-3-amino-3-cyclopropylpropanoate hydrochloride. This document is structured to deliver essential safety...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, this guide provides a comprehensive framework for the safe handling of ethyl (3R)-3-amino-3-cyclopropylpropanoate hydrochloride. This document is structured to deliver essential safety protocols and operational guidance, ensuring both personnel safety and procedural integrity for researchers, scientists, and drug development professionals.

Hazard Identification and Risk Assessment

Ethyl (3R)-3-amino-3-cyclopropylpropanoate hydrochloride is a specialized chemical intermediate. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, a robust safety protocol can be established by analyzing its structural components: an amino acid ester and a hydrochloride salt.

  • Amino Acid Ester Moiety : Compounds of this class, such as Ethyl 3-aminocrotonate, are known to be hazardous, with potential to cause severe skin burns, eye damage, and respiratory irritation.[1] The cyclopropyl group does not significantly alter this fundamental reactivity.

  • Hydrochloride Salt : The presence of the hydrochloride salt implies the material is acidic and can be corrosive.[2][3] It may release hydrogen chloride (HCl) gas, a corrosive and toxic substance, particularly if exposed to moisture, heat, or incompatible basic materials.[2][4]

Therefore, a conservative risk assessment classifies this compound as a skin and eye irritant/corrosive, a potential respiratory tract irritant, and harmful if swallowed. All handling procedures must be designed to mitigate these risks.

Core Personal Protective Equipment (PPE) Requirements

A multi-layered PPE strategy is mandatory to prevent exposure during handling. The selection of PPE is contingent on the specific task being performed.[5][6]

Task / Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Receiving & Storage Safety glasses with side shieldsNitrile glovesLaboratory coatNot typically required
Weighing (Solid) Chemical splash gogglesNitrile glovesLaboratory coatRequired. Use engineering controls (fume hood). If not possible, an N95 respirator or higher is necessary.[6]
Solution Preparation Chemical splash goggles and face shieldChemical-resistant nitrile glovesChemical-resistant apron over a laboratory coatAll operations must be performed in a certified chemical fume hood.[3]
Experimental Use Chemical splash gogglesNitrile glovesLaboratory coatWork within a chemical fume hood.
Spill Cleanup Chemical splash goggles and face shieldHeavy-duty, chemical-resistant glovesChemical-resistant coveralls or suitFull-face respirator with an acid gas cartridge.[7]

Causality of PPE Choices:

  • Eye Protection : Goggles are mandated for handling the solid and for solution preparation due to the risk of fine powder or liquid splashes causing severe eye damage.[1] A face shield provides an additional layer of protection during bulk liquid transfers.

  • Hand Protection : Nitrile gloves offer excellent protection against splashes from acids and organic materials commonly used in the lab.[2][6] Always check the manufacturer's compatibility chart for the specific solvents being used.

  • Body Protection : A standard lab coat is sufficient for low-volume work, but a chemical-resistant apron or suit is critical when handling larger quantities or cleaning spills to prevent skin contact and absorption.[7]

  • Respiratory Protection : Due to its irritant nature and potential to release HCl, all manipulations that could generate dust or vapors must be conducted within a chemical fume hood.[1][3] This is the primary engineering control to prevent inhalation exposure.

Operational Workflow: A Self-Validating Safety System

This workflow is designed to create a self-validating system where safety is confirmed at each step.

G cluster_prep Preparation & Verification cluster_handling Chemical Handling (in Fume Hood) cluster_cleanup Post-Handling & Disposal A 1. Review SDS & Operational Plan B 2. Verify Fume Hood Certification is Current A->B C 3. Assemble & Inspect PPE B->C D 4. Prepare Spill Kit & Waste Containers C->D E 5. Unpack & Inspect Container D->E F 6. Weigh Solid Compound E->F G 7. Prepare Solution (Acid to Water/Solvent) F->G H 8. Perform Experiment G->H I 9. Decontaminate Glassware & Surfaces H->I J 10. Segregate & Label Hazardous Waste I->J K 11. Doff & Dispose of Contaminated PPE J->K L 12. Wash Hands Thoroughly K->L

Caption: Safe Handling Workflow for Chemical Intermediates.

Step-by-Step Methodology
  • Pre-Operational Checks :

    • Review this guide and any available SDS for similar compounds.

    • Ensure the chemical fume hood has been certified within the last year.[3]

    • Inspect all PPE for defects (e.g., cracks in goggles, pinholes in gloves).

    • Confirm that a spill kit containing a neutralizer for acids (like sodium bicarbonate) and appropriate absorbent materials is readily accessible.[7]

  • Handling the Solid Compound :

    • Perform all operations within the fume hood to contain any dust.[1]

    • Use anti-static weigh paper or a grounded enclosure to prevent dispersal of fine powder.

    • Close the primary container immediately after dispensing.

  • Preparing Solutions :

    • When dissolving, always add the acidic compound slowly to the solvent. Never add solvent to the dry compound to prevent uncontrolled exothermic reactions or splashing.[3]

    • Use a secondary container (e.g., a beaker inside a larger basin) when working with significant quantities.

  • Waste Disposal :

    • All materials contaminated with the compound (gloves, weigh paper, pipette tips) must be disposed of as hazardous chemical waste.[8]

    • Aqueous waste should be neutralized before disposal, following institutional guidelines. Organic waste streams must be segregated and clearly labeled.

Emergency Procedures

Immediate and correct action is critical in the event of an exposure.

Exposure Type Immediate Action
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[1][2]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2]
Inhalation Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1][8]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][3]
Small Spill (<100 mL/g) If trained, use a spill kit with an appropriate neutralizer and absorbent. Wear full PPE as outlined in the table above. Double-bag waste, label it, and arrange for pickup.[3]
Large Spill Evacuate the immediate area. Alert colleagues and notify your institution's Environmental Health & Safety (EH&S) department. Do not attempt to clean it up yourself.[8]

References

  • Standard Operating Procedure for Hydrochloric Acid. University of California, Santa Cruz. [Link]

  • Personal Protective Equipment (PPE) in Pharmaceuticals: Importance, Types, Regulations & Best Practices. WebofPharma. [Link]

  • Pharmaceutical Manufacturing PPE | Worker Health & Safety. 3M India. [Link]

  • Pharmaceutical PPE. Respirex International. [Link]

  • PPE Standards for Pharmaceutical Manufacturing. Clearview Medical Australia. [Link]

  • Hydrochloric acid - Standard Operating Procedure. University of California, Los Angeles. [Link]

  • Hydrochloric Acid Safety Guidelines. Scribd. [Link]

  • Safe Handling Guide: Hydrochloric Acid. CORECHEM Inc.[Link]

  • Hydrochloric Acid Safe Handling Guideline. SLAC National Accelerator Laboratory. [Link]

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